4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
Description
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Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUXYYKTFMZWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381880 | |
| Record name | [4-chloro-3-(trifluoromethyl)phenyl]hydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40566-70-9 | |
| Record name | [4-chloro-3-(trifluoromethyl)phenyl]hydrazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
CAS Number: 40566-70-9
This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, a key chemical intermediate in the pharmaceutical and chemical research sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.
Chemical and Physical Properties
This compound is a stable crystalline solid.[1] It presents as a pale yellow or white to cream-colored powder.[1][2] The hydrochloride salt form enhances its stability and solubility compared to the free base.[1] The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity when incorporated into larger molecules.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 40566-70-9 | [3] |
| Molecular Formula | C₇H₇Cl₂F₃N₂ | [4][5] |
| Molecular Weight | 247.05 g/mol | [3][4][5] |
| Appearance | Pale yellow solid | [2][6] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [2][6] |
| Solubility | Information not available | |
| Melting Point | Information not available |
Spectroscopic Data
Table 2: General Spectroscopic Data for Phenylhydrazine Derivatives
| Technique | Expected Characteristics | Reference(s) |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm. N-H protons appear as broad singlets. | [7] |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The trifluoromethyl group will show a characteristic quartet with a large coupling constant. | [7] |
| ¹⁹F NMR | A singlet for the CF₃ group, with a chemical shift influenced by the aromatic ring's substituents. For trifluoromethyl groups on a benzene ring, shifts are often observed around -63 ppm relative to CFCl₃. | [7][8][9] |
| IR Spectroscopy | N-H stretching vibrations in the region of 3150-3319 cm⁻¹. Aromatic C-H and C=C stretching bands. C-F stretching bands. | [1] |
| Mass Spectrometry | The molecular ion peak and fragmentation patterns corresponding to the loss of HCl, NH₂, and other fragments. | [1] |
Synthesis
The primary synthetic route to this compound involves a two-step process starting from 4-chloro-3-(trifluoromethyl)aniline: diazotization followed by reduction.
Synthesis Workflow
The general workflow for the synthesis is outlined below.
Reaction Mechanism: Diazotization and Reduction
The synthesis begins with the diazotization of the primary aromatic amine, 4-chloro-3-(trifluoromethyl)aniline. In the presence of a strong acid and sodium nitrite, a diazonium salt is formed. This intermediate is then reduced to the corresponding hydrazine derivative.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the diazotization and reduction of substituted anilines.[10]
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30-60 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
-
Slowly add the diazonium salt solution to the reducing agent solution, keeping the temperature controlled.
-
After the addition is complete, allow the reaction mixture to stir for several hours at room temperature.
-
The precipitated product, this compound, is collected by filtration.
-
Wash the solid with cold water or a suitable solvent and dry under vacuum.
HPLC Analysis for Purity Determination
A High-Performance Liquid Chromatography (HPLC) method can be employed to determine the purity of the synthesized compound.[11][12]
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare a sample solution of the synthesized product at a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention times and peak areas to determine the purity of the sample.
Applications in Research and Drug Development
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry.
Key Intermediate in the Synthesis of Sorafenib
The most prominent application of this compound is as a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Other Potential Applications
The unique structural features of this compound, including the trifluoromethyl group and the reactive hydrazine moiety, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. Phenylhydrazine derivatives have been investigated for various pharmacological activities, including:
-
Anticancer agents: The trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates.[1]
-
Antimicrobial and antifungal agents: Hydrazide and hydrazone derivatives have shown promising activity against various pathogens.[2][10][13]
-
Agrochemicals: It can be used in the formulation of herbicides and fungicides.[14]
-
Materials Science: This compound can be utilized in the synthesis of advanced polymers and coatings.[14]
Safety and Handling
This compound should be handled with care in a well-ventilated area or a chemical fume hood.[13] It is classified as an irritant and may cause skin and eye irritation.[13]
Table 3: Hazard and Precautionary Statements
| Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| H315: Causes skin irritation. | P261: Avoid breathing dust/fumes. | [13] |
| H319: Causes serious eye irritation. | P264: Wash skin thoroughly after handling. | [13] |
| H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. | [13] |
| P280: Wear protective gloves/ eye protection/ face protection. | [13] |
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in pharmaceutical research and development, most notably as a precursor to the anticancer drug Sorafenib. Its synthesis is well-established, and its unique chemical properties make it an attractive starting material for the discovery of new bioactive compounds. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.
References
- 1. Synthesis, Characterization and Anti-oxidant Activity of Novel Phenylhydrazine derivatives containing carbonyl group on β- carbon - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride - [sigmaaldrich.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. echemi.com [echemi.com]
- 6. This compound | 40566-70-9 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. chemimpex.com [chemimpex.com]
Technical Guide: Physical Properties of 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, featuring a chlorinated and trifluoromethylated phenyl ring, suggest its potential as a key intermediate or a pharmacologically active compound. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for their determination, and explores a relevant signaling pathway where analogous structures have shown activity.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. The table below summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇Cl₂F₃N₂ | [1][2] |
| Molecular Weight | 247.05 g/mol | [1][2] |
| Appearance | Solid, Pale yellow powder | [3] |
| Melting Point | Data not available for the specific compound. Similar compounds such as 4-Chlorophenylhydrazine hydrochloride have a melting point of 216 °C (dec.). | [4] |
| Solubility | Soluble in hot water and methanol. | [4] |
| Storage | Store at 2-8°C under an inert atmosphere. | [3] |
Experimental Protocols
Accurate determination of physical properties is fundamental for chemical characterization. The following sections detail standardized experimental methodologies for key physical properties.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of purity. The capillary method is a widely used and reliable technique.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[5][6]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an electronic sensor.[5][7]
-
Heating and Observation: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.[5]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range represents the melting point of the substance.[5][7]
Solubility Determination
Solubility data is crucial for designing experiments, developing formulations, and understanding the bioavailability of a compound. A common method for determining the solubility of a solid in a liquid is the shake-flask method.[8][9]
Methodology:
-
Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[9]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[9]
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.[10]
-
Data Reporting: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100 g).
Potential Biological Relevance: c-KIT Signaling Pathway
While direct studies on the biological activity of this compound are not widely published, a structurally related compound, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, has been identified as a potent inhibitor of the c-KIT kinase.[11][12] c-KIT is a receptor tyrosine kinase that plays a crucial role in cell signaling, and its aberrant activation is a key driver in various cancers, most notably gastrointestinal stromal tumors (GIST).[12][13][14][15] Understanding the c-KIT signaling pathway provides a logical framework for investigating the potential therapeutic applications of compounds with this chemical scaffold.
c-KIT Signaling Pathway Visualization
The following diagram illustrates the simplified c-KIT signaling cascade, which is a critical pathway in cellular growth and proliferation.
Caption: Simplified c-KIT signaling pathway and potential point of inhibition.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound or its derivatives on c-KIT kinase activity, a standard in vitro kinase assay can be employed.
Caption: General workflow for an in vitro c-KIT kinase inhibition assay.
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride | 40566-70-9 [sigmaaldrich.cn]
- 4. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]
- 5. youtube.com [youtube.com]
- 6. southalabama.edu [southalabama.edu]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) | MDPI [mdpi.com]
- 12. Gastrointestinal stromal tumors (GIST): C-kit mutations, CD117 expression, differential diagnosis and targeted cancer therapy with Imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of c-kit/SCF in cause and treatment of gastrointestinal stromal tumors (GIST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. C-kit gene mutation in human gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a substituted phenylhydrazine derivative of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring both a chloro and a trifluoromethyl group on the phenyl ring, imparts specific physicochemical properties that make it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of targeted therapeutics.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a trifluoromethyl group at the 3-position, and a hydrazine hydrochloride group at the 1-position.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| CAS Number | 40566-70-9 | [1][2] |
| Molecular Formula | C₇H₇Cl₂F₃N₂ | [1][2] |
| Molecular Weight | 247.05 g/mol | [1][2] |
| Appearance | Solid | |
| Storage | 2-8°C, under inert gas |
Synthesis
The synthesis of this compound typically proceeds through a two-step process starting from 4-chloro-3-(trifluoromethyl)aniline. This process involves a diazotization reaction followed by a reduction of the resulting diazonium salt.
Experimental Protocol: Synthesis of this compound
Step 1: Diazotization of 4-Chloro-3-(trifluoromethyl)aniline
-
Dissolve 4-chloro-3-(trifluoromethyl)aniline in a suitable acidic solution, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the low temperature and stirring vigorously.
-
The completion of the diazotization reaction yields an aqueous solution of 4-chloro-3-(trifluoromethyl)benzenediazonium chloride. This intermediate is typically used immediately in the next step without isolation due to its instability.[3][4][5][6][7]
Step 2: Reduction of the Diazonium Salt
-
In a separate reaction vessel, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in an appropriate solvent.[3][8][9]
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is typically stirred for several hours, allowing the reduction to proceed to completion.
-
The resulting 4-Chloro-3-(trifluoromethyl)phenylhydrazine is then isolated as its hydrochloride salt by precipitation, filtration, and drying.[8]
Logical Relationship of the Synthesis Process:
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazine group. The aromatic region would likely display complex splitting patterns due to the substitution on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for each of the carbon atoms in the molecule, including the trifluoromethyl carbon, the aromatic carbons, and the carbon attached to the hydrazine moiety.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the hydrazine group, C-H stretching of the aromatic ring, C-C stretching within the ring, and strong absorptions associated with the C-F bonds of the trifluoromethyl group and the C-Cl bond.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of the free base, along with characteristic fragmentation patterns.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug molecule.[10]
Key Intermediate in the Synthesis of Sorafenib
A primary application of this compound is in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[11] In the synthesis of Sorafenib, the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline, is a key precursor which is then converted to an isocyanate that reacts with the appropriate amine to form the urea linkage present in the final drug. The hydrazine can be a precursor to the aniline or used in alternative synthetic routes.
Signaling Pathway Context for Sorafenib:
Sorafenib targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway.
Other Potential Applications
Derivatives of phenylhydrazines are widely used in the synthesis of heterocyclic compounds, such as indoles via the Fischer indole synthesis, and pyrazoles.[8][12] These heterocyclic cores are prevalent in a vast array of bioactive molecules, suggesting that this compound could be a valuable precursor for the discovery of novel therapeutic agents with potential applications as kinase inhibitors, antimicrobial, or anticancer agents.[13][14]
Safety and Handling
This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant applications in the pharmaceutical industry, most notably in the production of the anticancer drug Sorafenib. Its synthesis from readily available starting materials and the versatile reactivity of the hydrazine group make it a valuable tool for medicinal chemists. Further exploration of its utility in the synthesis of novel heterocyclic compounds could lead to the discovery of new drug candidates with diverse therapeutic applications.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. echemi.com [echemi.com]
- 3. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Buy 4-(Trifluoromethyl)phenylhydrazine Hydrochloride | 2923-56-0 [smolecule.com]
- 13. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a technical overview of the available solubility data and related physicochemical properties of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides general experimental protocols for solubility determination and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound.
Introduction
This compound is a substituted phenylhydrazine derivative. Phenylhydrazine and its derivatives are important intermediates in the synthesis of various pharmaceuticals and other bioactive molecules. The presence of a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's reactivity, lipophilicity, and other physicochemical properties, including its solubility. Understanding the solubility of this hydrochloride salt is crucial for its application in drug discovery and development, particularly for formulation, delivery, and bioavailability studies.
Solubility Data
Table 1: Qualitative and Analog Solubility Data
| Solvent | This compound | 4-Chlorophenylhydrazine hydrochloride (Analog) |
| Water | Soluble (general observation for hydrochloride salts) | Soluble at 50 g/L (20°C)[1] |
| Hot Water | Likely soluble | Soluble[2] |
| Methanol | Likely soluble | Soluble[2] |
It is important to note that the quantitative data presented is for the analog compound, 4-Chlorophenylhydrazine hydrochloride, and should be used as an estimation only. The trifluoromethyl group in the target compound may alter its solubility characteristics compared to the analog.
Experimental Protocols
General Protocol for Determining Aqueous Solubility of a Hydrochloride Salt
The following is a general procedure for determining the aqueous solubility of a hydrochloride salt, which can be adapted for this compound.
Objective: To determine the equilibrium solubility of the compound in water at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Constant temperature shaker/incubator
-
Calibrated pH meter
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid is necessary to ensure that equilibrium with the dissolved state is reached.
-
Place the container in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent (e.g., water or mobile phase) to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
-
-
Data Interpretation:
-
Calculate the solubility of the compound in g/L or mol/L based on the measured concentration and the dilution factor.
-
The pH of the saturated solution should also be measured and reported.
-
Diagram 1: General Workflow for Solubility Determination
References
An In-depth Technical Guide on the Safety and Handling of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling protocols for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical compound safely, minimizing exposure risks and ensuring a secure research environment.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 40566-70-9 |
| Molecular Formula | C7H7Cl F3N2 · HCl |
| Molecular Weight | 247.05 g/mol |
| Appearance | Pale yellow solid[1] |
| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon)[1] |
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its hazard statements and classifications.
| Hazard Classification | Code | Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335 | May cause respiratory irritation[2] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| Protection Type | Recommended Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if working in a poorly ventilated area. A dust mask of type N95 (US) or type P1 (EN143) may be sufficient for nuisance levels of dusts.[2] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial for maintaining the stability of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[2]
-
Wear appropriate personal protective equipment.[2]
Storage:
-
Keep the container tightly closed.[2]
-
Store under an inert gas like argon.[2]
-
Store away from incompatible materials and foodstuff containers.[2]
-
Protect containers against physical damage and check regularly for leaks.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3] |
Accidental Release Measures
In case of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions: Evacuate the area. Wear appropriate personal protective equipment, including respiratory protection. Avoid breathing dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed container for disposal. For wet spills, absorb the material with an inert substance and place it in a suitable disposal container. Wash the spill area with water.[2]
Fire-Fighting Measures
While not considered a significant fire risk, containers may burn.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[2]
-
Specific Hazards: May emit corrosive fumes under fire conditions.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]
Experimental Protocols: General Hazard Evaluation
Acute Oral Toxicity (LD50): This study determines the median lethal dose of a substance when administered orally.
-
Methodology: A group of laboratory animals (e.g., rats or mice) is administered a single dose of the substance via gavage. Different groups receive varying doses. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated.
Skin Irritation Test: This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
-
Methodology: A small amount of the test substance is applied to a shaved area of the skin of a test animal (e.g., a rabbit). The application site is then covered with a gauze patch. After a specified exposure period (e.g., 4 hours), the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points.
Eye Irritation Test: This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.
-
Methodology: A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (e.g., a rabbit), with the other eye serving as a control. The eyes are then examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at various intervals after instillation.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the safe handling of this chemical.
References
Spectroscopic Profile of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. Due to the limited availability of directly published spectra for this specific compound, this guide leverages data from analogous structures to predict the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including various substituted phenylhydrazines.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | Broad Singlet | 1H | -NH₃⁺ |
| ~8.5 - 9.5 | Broad Singlet | 2H | -NH₂ |
| ~7.4 - 7.6 | Doublet | 1H | Ar-H (ortho to Cl) |
| ~7.2 - 7.4 | Doublet of Doublets | 1H | Ar-H (ortho to CF₃) |
| ~7.0 - 7.2 | Doublet | 1H | Ar-H (meta to Cl and CF₃) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C-NHNH₂ |
| ~132 - 135 | C-Cl |
| ~125 - 130 (quartet) | C-CF₃ |
| ~120 - 128 | Aromatic CH |
| ~115 - 120 | Aromatic CH |
| ~110 - 115 | Aromatic CH |
| ~123 (quartet) | CF₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretching (NH₃⁺ and NH₂) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1620 - 1600 | Medium | N-H bending |
| 1580 - 1450 | Medium to Strong | Aromatic C=C stretching |
| 1350 - 1250 | Strong | C-F stretching (asymmetric) |
| 1180 - 1100 | Strong | C-F stretching (symmetric) |
| 800 - 700 | Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 246/248/250 | [M+H]⁺ molecular ion peak of the free base, showing isotopic pattern for two chlorine atoms. |
| 211 | [M - Cl]⁺ |
| 176 | [M - NHNH₂Cl]⁺ |
| 145 | [C₆H₃ClF]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Technical Guide: Purity Specifications for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications, analytical methodologies, and synthesis workflow for 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No: 40566-70-9), a key intermediate in pharmaceutical synthesis.
Compound Profile
| Parameter | Value |
| IUPAC Name | (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride |
| CAS Number | 40566-70-9 |
| Molecular Formula | C₇H₇Cl₂F₃N₂ |
| Molecular Weight | 247.05 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and polar organic solvents |
Purity and Impurity Specifications
High purity of this compound is critical for its use in the synthesis of active pharmaceutical ingredients (APIs). The following table outlines typical purity specifications and potential impurities based on common synthetic routes.
| Test | Specification | Method |
| Assay (by HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography (HPLC) |
| Individual Impurity | ≤ 0.15% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
| Water Content (Karl Fischer) | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | USP <231> |
Potential Impurity Profile:
| Impurity | Structure | Source |
| 4-Chloro-3-(trifluoromethyl)aniline | Starting material | |
| Isomeric Phenylhydrazines | Side reaction during nitration of the precursor | |
| Unidentified Impurities | - | By-products from reduction or degradation |
Synthesis and Purification Workflow
The synthesis of this compound is typically a multi-step process commencing from a substituted chlorotrifluorobenzene. The general workflow involves nitration, reduction to the corresponding aniline, diazotization, and a final reduction to the phenylhydrazine, followed by salt formation and purification.
Caption: Plausible synthesis and purification pathway for the target compound.
Analytical Methods and Experimental Protocols
Accurate and precise analytical methods are essential for determining the purity and impurity profile of this compound.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination
This method is suitable for quantifying the active substance and detecting related impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Experimental Protocol:
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution Preparation: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Procedure: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Calculate the percentage of impurities and the assay of the substance by comparing the peak areas.
Analytical Workflow
The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.
Caption: Standard analytical workflow for quality control of the intermediate.
Spectroscopic Data (Representative)
While specific spectra for this compound are not publicly available, the following represents expected spectral characteristics based on its structure and data from analogous compounds.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.5-11.0 (br s, 1H, -NH-NH₃⁺), 8.5-9.5 (br s, 3H, -NH₃⁺), 7.2-7.8 (m, 3H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 145-150 (C-NHNH₂), 130-135 (C-Cl), 120-130 (CF₃, q), 115-125 (aromatic CH).
-
Mass Spectrometry (EI): Expected molecular ion (of the free base) at m/z 212/214 corresponding to [C₇H₆ClF₃N₂]⁺. Fragmentation would likely involve loss of N₂H₃ and subsequent cleavage of the aromatic ring.
Disclaimer: This document is intended for informational purposes for a technical audience. The purity specifications and analytical methods are representative and may vary depending on the manufacturer and the specific requirements of the downstream application. It is crucial to consult the Certificate of Analysis provided by the supplier for lot-specific data. All laboratory work should be conducted by qualified professionals in accordance with established safety protocols.
An In-depth Technical Guide to Key Starting Materials for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. The strategic synthesis of substituted indoles is therefore of paramount importance in drug discovery and development. This guide provides a detailed examination of the key starting materials for seminal indole synthesis methodologies, complete with quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these reactions.
Fischer Indole Synthesis
The Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for constructing the indole ring. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and a suitable aldehyde or ketone.[1][2]
Core Starting Materials:
-
Arylhydrazines: Phenylhydrazine and its substituted derivatives are the primary nitrogen-containing starting materials. The substituents on the phenyl ring dictate the substitution pattern on the benzene portion of the resulting indole.
-
Aldehydes and Ketones: These carbonyl compounds provide the atoms that will form the pyrrole ring of the indole. A crucial requirement is that the carbonyl compound must possess at least two α-hydrogens to enable the necessary tautomerization to an enamine intermediate.[3]
Quantitative Data for Fischer Indole Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Polyphosphoric acid | 100 | 71 | [4] |
| Phenylhydrazine | Cyclohexanone | Acetic acid | Reflux | 71 | [5] |
| p-Tolylhydrazine | Acetone | Zinc chloride | 170 | 80 | [1] |
| Phenylhydrazine | Pyruvic acid | Zinc chloride | Heat | High | [6] |
| Phenylhydrazine | Ethyl methyl ketone | Boron trifluoride | - | 75 | [2] |
Experimental Protocol: Synthesis of 2-Phenylindole
This protocol is adapted from a standard laboratory procedure for the Fischer indole synthesis.[7]
Stage 1: Preparation of the Hydrazone
-
In a 50 mL two-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2.0 g of acetophenone in 6 mL of ethanol.
-
With stirring, add 1.8 g of phenylhydrazine dropwise to the solution. Caution: Phenylhydrazine is toxic.
-
Add approximately 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
After heating, cool the flask in an ice bath to induce precipitation of the hydrazone.
-
Filter the solid product using a Büchner funnel and wash with 2 mL of ice-cold ethanol to remove any unreacted starting materials.
-
Dry the solid hydrazone and determine the yield.
Stage 2: Rearrangement to 2-Phenylindole
-
In a 100 mL single-necked round-bottom flask, place 4 g of polyphosphoric acid.
-
Add 1.2 g of the prepared hydrazone to the flask.
-
Heat the mixture in an oil bath at 150-160°C for 10 minutes.
-
Cool the reaction mixture to room temperature and then add 10-15 mL of ice-cold water while stirring vigorously with a glass rod.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Recrystallize the crude 2-phenylindole from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-bromoacetophenone with an excess of an aniline.[8] Despite its long history, this method has been somewhat less utilized due to historically harsh reaction conditions and potential for low yields.[8][9] However, modern modifications, including the use of microwave irradiation, have improved its utility.[4][10]
Core Starting Materials:
-
α-Halo Ketones: Typically α-bromoacetophenones are used as the electrophilic component.
-
Anilines: Aniline or its derivatives act as the nucleophile. An excess of the aniline is generally required.
Quantitative Data for Bischler-Möhlau Indole Synthesis
| Aniline Derivative | α-Bromoacetophenone Derivative | Conditions | Yield (%) | Reference |
| Aniline | Phenacyl bromide | Microwave, solvent-free, 1 min | 56 | [4] |
| p-Toluidine | Phenacyl bromide | Microwave, solvent-free, 1 min | 75 | [4] |
| p-Anisidine | Phenacyl bromide | Microwave, solvent-free, 1 min | 63 | [4] |
| Aniline | p-Chlorophenacyl bromide | Microwave, solvent-free, 1 min | 65 | [4] |
| Aniline | p-Methylphenacyl bromide | Microwave, solvent-free, 1 min | 71 | [4] |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles
This one-pot protocol is adapted from a solvent-free microwave-assisted Bischler-Möhlau synthesis.[4]
-
In a suitable vessel, mix the appropriate aniline (2 mmol) and the desired phenacyl bromide (1 mmol).
-
Stir the mixture at room temperature for 3 hours.
-
Add 3 drops of dimethylformamide to the mixture.
-
Irradiate the mixture in a microwave reactor at 600 W for 1 minute.
-
After cooling, purify the resulting crude product by column chromatography on silica gel to afford the desired 2-arylindole.
Bischler-Möhlau Indole Synthesis Workflow
Caption: Workflow of the Bischler-Möhlau Synthesis.
Reissert Indole Synthesis
The Reissert indole synthesis is a valuable method for preparing indoles and substituted indoles, particularly indole-2-carboxylic acids.[6][11] The reaction sequence begins with the condensation of an o-nitrotoluene with diethyl oxalate.[11]
Core Starting Materials:
-
o-Nitrotoluene Derivatives: The foundational starting material that provides the benzene ring and the C3 atom of the indole.
-
Diethyl Oxalate: This reagent condenses with the o-nitrotoluene to form an intermediate pyruvate derivative.
Quantitative Data for Reissert Indole Synthesis
Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid
This protocol is based on the classical Reissert synthesis.[12]
Step 1: Condensation
-
In a reaction vessel, dissolve the substituted o-nitrotoluene in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol. Potassium ethoxide has been shown to give better results.[11]
-
Add diethyl oxalate to the mixture and stir at room temperature. The reaction forms the corresponding ethyl o-nitrophenylpyruvate.
Step 2: Reductive Cyclization
-
To the solution containing the pyruvate intermediate, add a reducing agent such as zinc dust in acetic acid or iron powder in acetic acid.[13]
-
The nitro group is reduced to an amine, which spontaneously cyclizes.
-
The resulting indole-2-carboxylic acid can be isolated by filtration after workup.
-
If desired, the indole-2-carboxylic acid can be decarboxylated by heating to yield the corresponding indole.[11]
Reissert Indole Synthesis Workflow
Caption: Workflow of the Reissert Indole Synthesis.
Madelung Indole Synthesis
The Madelung synthesis is a powerful method for preparing 2-substituted and 2,3-disubstituted indoles via the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[14] The classical conditions are often harsh, but modern variations have been developed to proceed under milder conditions.[15][16]
Core Starting Materials:
-
N-acyl-o-toluidines: These are the key precursors, which can be prepared by acylation of the corresponding o-toluidine.
Quantitative Data for Madelung Indole Synthesis
A recent study on a modified Madelung synthesis reported the following yields:[16]
| N-methyl-o-toluidine Derivative | Methyl Benzoate Derivative | Base System | Temperature (°C) | Yield (%) |
| N-methyl-o-toluidine | Methyl benzoate | LiN(SiMe₃)₂/CsF | 110 | 90 |
| N-methyl-o-toluidine | Methyl 4-methylbenzoate | LiN(SiMe₃)₂/CsF | 110 | 85 |
| N-methyl-o-toluidine | Methyl 4-methoxybenzoate | LiN(SiMe₃)₂/CsF | 110 | 82 |
| N-methyl-o-toluidine | Methyl 4-chlorobenzoate | LiN(SiMe₃)₂/CsF | 110 | 78 |
| N-methyl-4-methoxy-o-toluidine | Methyl benzoate | LiN(SiMe₃)₂/CsF | 110 | 75 |
Experimental Protocol: Modified Madelung Synthesis of N-methyl-2-phenylindole
This protocol is based on a recently developed tandem Madelung synthesis.[16]
-
To a dried, re-sealable vial containing a magnetic stir bar, add methyl benzoate (1.5 mmol), N-methyl-o-toluidine (0.5 mmol), LiN(SiMe₃)₂ (1.0 M in THF, 1.0 mL, 1.0 mmol), and CsF (1.0 mmol).
-
Add tert-butyl methyl ether (TBME) (2.0 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 110°C for 12 hours with stirring.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford N-methyl-2-phenylindole.
Madelung Indole Synthesis Workflow
Caption: Workflow of the Madelung Indole Synthesis.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sciforum.net [sciforum.net]
- 5. m.youtube.com [m.youtube.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. scribd.com [scribd.com]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
The Trifluoromethyl Group's Influence on Phenylhydrazine Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a trifluoromethyl (CF3) group to the phenylhydrazine scaffold is a pivotal strategy in medicinal chemistry and organic synthesis. This guide provides an in-depth analysis of the role of the CF3 group in modulating the reactivity of phenylhydrazine. By leveraging its potent electron-withdrawing properties, the CF3 group significantly alters the electronic environment of the phenylhydrazine molecule, thereby influencing its nucleophilicity, basicity, and performance in key chemical transformations such as hydrazone formation and the Fischer indole synthesis. This document outlines the electronic effects, presents comparative reactivity data, details experimental protocols for relevant reactions, and provides visual diagrams of reaction mechanisms and experimental workflows to offer a comprehensive resource for professionals in the field.
Introduction
Phenylhydrazine and its derivatives are fundamental building blocks in the synthesis of a vast array of heterocyclic compounds, many of which form the core of pharmaceutically active molecules.[1] The strategic functionalization of the phenyl ring allows for the fine-tuning of the molecule's physicochemical properties and reactivity. Among the most impactful substituents is the trifluoromethyl (CF3) group.[2] Renowned for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, the CF3 group imparts unique characteristics to the parent molecule.[2][3] In the context of phenylhydrazine, the CF3 group's primary role is to decrease the electron density of the aromatic ring and the hydrazine moiety, which has profound implications for its chemical behavior.[4] This guide will explore these effects in detail, providing both qualitative and quantitative insights into the reactivity of trifluoromethyl-substituted phenylhydrazines.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect significantly reduces the electron density on the phenyl ring and, consequently, on the nitrogen atoms of the hydrazine moiety. This reduction in electron density has two major consequences for the reactivity of phenylhydrazine:
-
Decreased Basicity: The lone pair of electrons on the terminal nitrogen of the hydrazine is less available to accept a proton, making trifluoromethyl-substituted phenylhydrazines less basic than their unsubstituted counterpart. This can be quantitatively estimated by comparing their pKa values.
-
Decreased Nucleophilicity: The reduced electron density on the nitrogen atoms also leads to a decrease in the nucleophilicity of the hydrazine. This directly impacts the rates of reactions where phenylhydrazine acts as a nucleophile, such as in the formation of hydrazones.
The electronic influence of the CF3 group can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electronic effect of a substituent on the reactivity of a benzene derivative. A positive σ value indicates an electron-withdrawing group.
Quantitative Reactivity Data
The electron-withdrawing nature of the CF3 group has a quantifiable impact on the basicity and nucleophilicity of phenylhydrazine.
Table 1: Physicochemical Properties of Phenylhydrazine and the Effect of CF3 Substitution
| Compound | pKa of Conjugate Acid | Hammett Constant (σ) | Qualitative Effect on Reactivity |
| Phenylhydrazine | 8.79[3][5] | 0 (Reference) | Baseline reactivity |
| m-(Trifluoromethyl)phenylhydrazine | Not available | σ_meta = 0.44[6] | Decreased |
| p-(Trifluoromethyl)phenylhydrazine | Not available | σ_para = 0.57[6] | Significantly Decreased |
The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant, where ρ is the reaction constant. For hydrazone formation with substituted phenylhydrazines, a ρ value of -1.3 has been reported.[4] This negative value indicates that electron-withdrawing groups (positive σ) decrease the reaction rate.
Table 2: Calculated Relative Rate Constants for Hydrazone Formation
| Phenylhydrazine Derivative | Hammett Constant (σ) | log(k/k₀) = -1.3 * σ | Relative Rate Constant (k/k₀) |
| Phenylhydrazine | 0 | 0 | 1 |
| m-(Trifluoromethyl)phenylhydrazine | 0.44 | -0.572 | 0.268 |
| p-(Trifluoromethyl)phenylhydrazine | 0.57 | -0.741 | 0.182 |
As shown in Table 2, the presence of a trifluoromethyl group at the meta or para position is calculated to reduce the rate of hydrazone formation by approximately 73% and 82%, respectively, compared to unsubstituted phenylhydrazine.
Impact on Key Reactions
Hydrazone Formation
The formation of hydrazones is a fundamental reaction of phenylhydrazines with aldehydes and ketones. The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. The decreased nucleophilicity of trifluoromethyl-substituted phenylhydrazines leads to a slower rate of hydrazone formation.[4]
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from phenylhydrazines and carbonyl compounds under acidic conditions.[2] The reaction mechanism involves a[6][6]-sigmatropic rearrangement as the key step. The rate of this rearrangement is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as the CF3 group, disfavor this rearrangement by destabilizing the electron-deficient transition state, thus slowing down the overall reaction rate and often requiring harsher reaction conditions to achieve comparable yields.[7]
Experimental Protocols
General Protocol for Hydrazone Synthesis with Substituted Phenylhydrazines
This protocol describes a general procedure for the synthesis of a phenylhydrazone from a substituted phenylhydrazine and a carbonyl compound.[8][9]
Materials:
-
Substituted phenylhydrazine (e.g., 4-(trifluoromethyl)phenylhydrazine) (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount, e.g., a few drops)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Cooling bath (ice-water)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 eq) and the carbonyl compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary depending on the reactivity of the substrates (typically 1-3 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the reaction mixture in an ice bath to induce precipitation of the hydrazone product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum to obtain the pure phenylhydrazone.
Experimental Protocol for Fischer Indole Synthesis using 4-(Trifluoromethyl)phenylhydrazine
This protocol provides a detailed method for the synthesis of a trifluoromethyl-substituted indole.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq)
-
Ketone (e.g., cyclohexanone) (1.1 eq)
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl2)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column (silica gel)
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, combine 4-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq) and the ketone (1.1 eq).
-
Cyclization: Add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 80-100 °C for 1-3 hours. The reaction should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure trifluoromethyl-substituted indole.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the topic.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Experimental Workflow for Fischer Indole Synthesis.
Caption: Impact of the CF3 Group on Phenylhydrazine Properties.
Conclusion
The trifluoromethyl group exerts a powerful and predictable influence on the reactivity of phenylhydrazine. Its strong electron-withdrawing nature reduces the basicity and nucleophilicity of the hydrazine moiety, leading to slower reaction rates in key synthetic transformations. While this may necessitate more forcing reaction conditions, the benefits of incorporating a CF3 group—namely enhanced lipophilicity, metabolic stability, and biological activity—often outweigh these synthetic challenges.[3] For researchers in drug development, a thorough understanding of these electronic effects is crucial for the rational design of novel phenylhydrazine-based therapeutic agents. This guide provides the foundational knowledge, quantitative data, and practical protocols to effectively utilize trifluoromethyl-substituted phenylhydrazines in a research and development setting.
References
- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylhydrazin | 100-63-0 [m.chemicalbook.com]
- 6. global.oup.com [global.oup.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of 6-Chloro-7-(trifluoromethyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction for the formation of the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds.[1] The reaction involves the cyclization of a phenylhydrazone, typically formed in situ from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone).[1][2] The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency. Phenylhydrazines bearing strong electron-withdrawing groups (EWGs), such as the chloro and trifluoromethyl groups in 4-Chloro-3-(trifluoromethyl)phenylhydrazine, are known to be challenging substrates. The decreased nucleophilicity of the nitrogen atoms and the deactivation of the aromatic ring towards electrophilic attack necessitate more forcing reaction conditions.[3] These application notes provide a detailed representative protocol for the Fischer indole synthesis using 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, leading to the formation of 6-Chloro-7-(trifluoromethyl)indole, a potentially valuable intermediate in drug discovery.
Data Presentation: Influence of Electron-Withdrawing Groups
The presence of electron-withdrawing groups on the phenylhydrazine ring generally leads to lower yields and requires more stringent reaction conditions compared to electron-donating or unsubstituted phenylhydrazines. The following table summarizes reaction conditions and yields for Fischer indole synthesis with various substituted phenylhydrazines, illustrating this trend.
| Phenylhydrazine Substituent(s) | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloro | Methyl isopropyl ketone | Aqueous acid (pK 1.3-4.5) | 80-110 | Not Specified | 86 |
| 4-Nitro | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 |
| 4-Nitro | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 | 10 |
| 2-Methyl-4-chloro | Ethyl pyruvate | Not Specified | Not Specified | Not Specified | Not Specified |
| 4-Methyl (electron-donating) | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | 24 | 85 |
Experimental Protocol: Synthesis of 6-Chloro-7-(trifluoromethyl)indole
This protocol is a representative procedure based on general methods for the Fischer indole synthesis with electron-deficient phenylhydrazines. Optimization may be required to achieve optimal yields.
Materials:
-
This compound
-
An appropriate ketone (e.g., acetone, ethyl pyruvate, or cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or a mixture of acetic acid and hydrochloric acid)
-
Anhydrous solvent (e.g., toluene, xylene, or glacial acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated aqueous sodium chloride)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.) and the selected ketone (1.1-1.5 eq.).
-
Solvent and Catalyst Addition: Add a suitable anhydrous solvent (e.g., toluene or glacial acetic acid) to the flask. Cautiously add the acid catalyst. For challenging substrates, a strong acid like polyphosphoric acid or Eaton's reagent is often effective. Alternatively, a mixture of glacial acetic acid with a catalytic amount of a strong mineral acid (e.g., H₂SO₄ or HCl) can be used.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The optimal temperature and reaction time will depend on the specific ketone and catalyst used and should be monitored by Thin Layer Chromatography (TLC). Due to the electron-withdrawing nature of the substituents, a prolonged reaction time (several hours to overnight) at elevated temperatures (100-150 °C) may be necessary.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a strong acid like PPA was used, carefully quench the reaction by pouring it onto ice water.
-
Neutralization: Slowly neutralize the acidic mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the aqueous layer is basic (pH > 7).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Chloro-7-(trifluoromethyl)indole.
Visualizations
Experimental Workflow
Caption: A flowchart of the key steps in the Fischer indole synthesis protocol.
Reaction Mechanism
Caption: The mechanistic pathway of the Fischer indole synthesis.[1]
References
Application Notes and Protocols for Indole Synthesis using 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 6-chloro-7-(trifluoromethyl)-substituted indoles utilizing 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride as the starting material. The primary focus is on the Fischer indole synthesis, a robust and widely applicable method for constructing the indole nucleus.[1][2][3] This document outlines various reaction conditions, provides detailed experimental protocols, and includes troubleshooting guidance to facilitate the successful synthesis of these valuable heterocyclic compounds.
Introduction
Indole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. The specific substitution pattern of a 6-chloro-7-(trifluoromethyl)indole moiety can impart unique pharmacological properties, making its efficient synthesis a key objective for researchers. The Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, is a cornerstone of indole synthesis.[1][2][4][5] The electronic properties of the substituents on the phenylhydrazine ring, in this case, a chloro and a trifluoromethyl group, are known to influence the reaction conditions required for efficient cyclization.[4]
Reaction Conditions and Optimization
The Fischer indole synthesis is amenable to a variety of reaction conditions. The choice of catalyst, solvent, and temperature can significantly impact the reaction rate and overall yield. For an electron-deficient substrate such as this compound, optimization of these parameters is crucial for achieving high yields.
Catalysts: A range of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis.[1][2][4]
-
Brønsted Acids:
-
Hydrochloric Acid (HCl)
-
Sulfuric Acid (H₂SO₄)
-
Polyphosphoric Acid (PPA)
-
p-Toluenesulfonic Acid (p-TsOH)
-
-
Lewis Acids:
-
Zinc Chloride (ZnCl₂)
-
Boron Trifluoride (BF₃)
-
Aluminum Chloride (AlCl₃)
-
Solvents: The choice of solvent can influence both the solubility of the reactants and the reaction temperature.
-
Acetic Acid
-
Ethanol
-
Toluene
-
Dimethyl Sulfoxide (DMSO)
Temperature: The reaction is typically conducted at elevated temperatures, often ranging from 80°C to 150°C. Microwave-assisted synthesis can also be a valuable technique to accelerate the reaction and improve yields.
Data Presentation: Comparison of Reaction Parameters for Fischer Indole Synthesis
The following table summarizes typical reaction conditions for the Fischer indole synthesis with various substituted phenylhydrazines, providing a comparative basis for the synthesis using this compound.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chlorophenylhydrazine HCl | Cyclohexanone | Acetic Acid | Reflux | 2 | 75 |
| p-Tolylhydrazine HCl | Methyl Isopropyl Ketone | Acetic Acid | Reflux | 2.25 | 87 |
| p-Nitrophenylhydrazine HCl | Isopropyl Methyl Ketone | Acetic Acid / HCl | Reflux | 4 | 30 |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 150-160 | 0.25 | 85 |
| Phenylhydrazine | Butanone | THF (Microwave) | 150 | 0.25 | 90 |
Note: The yields and reaction times are illustrative and can vary based on the specific substrates and reaction scale.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 6-chloro-7-(trifluoromethyl)-substituted indoles.
Protocol 1: One-Pot Fischer Indole Synthesis using Acetic Acid
This protocol describes a straightforward one-pot synthesis where the formation of the hydrazone and the subsequent indolization occur in the same vessel.
Materials:
-
This compound
-
Ketone or Aldehyde (e.g., Cyclohexanone)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add the ketone or aldehyde (1.05 eq) to the flask.
-
Add glacial acetic acid to the mixture to serve as both the solvent and the catalyst.
-
Heat the reaction mixture to reflux (approximately 118°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Protocol 2: Fischer Indole Synthesis with Polyphosphoric Acid (PPA)
This protocol is particularly useful for less reactive substrates, as PPA is a strong dehydrating agent and acid catalyst.
Materials:
-
This compound
-
Ketone or Aldehyde (e.g., Ethyl Pyruvate)
-
Ethanol (for optional hydrazone formation)
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Water
-
Cold Ethanol
Procedure:
Step 1: Hydrazone Formation (Optional)
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the ketone or aldehyde (1.1 eq) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45-60 minutes. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration and washed with cold ethanol or the reaction mixture can be concentrated and used directly in the next step.
Step 2: Indolization
-
In a separate flask, carefully heat polyphosphoric acid to approximately 100°C.
-
Add the pre-formed hydrazone from Step 1 to the hot PPA with vigorous stirring.
-
Heat the mixture to 150-160°C for 10-20 minutes. The color of the reaction mixture will likely darken.
-
Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to about 100°C and then carefully pour it onto crushed ice with stirring. A solid product should precipitate.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualization of Experimental Workflow
Fischer Indole Synthesis Workflow
References
Application Notes and Protocols for the Synthesis of Substituted Indoles from 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Halogen atoms and trifluoromethyl groups are of particular interest in drug design. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a compound.[2][3] This document provides detailed protocols for the synthesis of substituted indoles utilizing 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride as a key starting material. The primary synthetic route described is the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[4]
Substituted indoles, particularly those bearing chloro and trifluoromethyl groups, have shown significant potential as modulators of various biological pathways, including those involving protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. For instance, derivatives of 6-chloro-7-fluoroindoline-2,3-dione have been investigated as inhibitors of the EGFR and BRAF kinases, which are crucial components of the MAPK/ERK signaling pathway that governs cell proliferation and survival.[5]
Data Presentation
The following table summarizes representative examples of substituted indoles synthesized from this compound via the Fischer indole synthesis.
| Product | Carbonyl Compound | Catalyst/Solvent System | Reaction Conditions | Yield |
| 6-Chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid | Ethyl pyruvate | Polyphosphoric acid / Phosphoric acid | 70-120°C, 1-2 hours | ~64% |
| 2,3-dimethyl-6-chloro-7-(trifluoromethyl)-1H-indole | 2-Butanone | Zinc chloride / Acetic acid | Reflux | N/A |
| 6-Chloro-7-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole | Cyclohexanone | Acetic acid | Reflux | N/A |
Note: Yields are based on the general procedure described in patent CN104402795B for substituted indole-2-carboxylic acids.[6] Specific yields for the other listed products using this compound were not available in the searched literature and would require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid
This protocol is adapted from the general procedure for the synthesis of substituted indole-2-carboxylic acids via the Fischer indole synthesis.[6]
Materials:
-
This compound
-
Ethyl pyruvate
-
Ethanol
-
Polyphosphoric acid
-
Phosphoric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Ice
Procedure:
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an equimolar amount of ethyl pyruvate to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting phenylhydrazone can be isolated or used directly in the next step.
Step 2: Indole Ring Closure
-
In a separate flask, prepare a mixture of polyphosphoric acid and phosphoric acid (a common ratio is 2:1 to 1:2).
-
Heat the acid mixture to a temperature between 50-110°C with stirring.
-
Add the phenylhydrazone from Step 1 in portions, maintaining the reaction temperature between 70-120°C. The addition should be completed over 0.5-1.5 hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 10-40 minutes.
-
Pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Filter the solid and dry it to obtain ethyl 6-chloro-7-(trifluoromethyl)-1H-indole-2-carboxylate.
Step 3: Hydrolysis to Carboxylic Acid
-
Suspend the ethyl ester from Step 2 in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 0.5-1 hour.
-
Cool the solution to 20-60°C and acidify with hydrochloric acid to a pH of 3-4.
-
Cool the mixture thoroughly to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to yield 6-Chloro-7-(trifluoromethyl)-1H-indole-2-carboxylic acid.
Protocol 2: General Procedure for the Synthesis of Substituted Indoles
This protocol provides a general framework for the Fischer indole synthesis with other ketones.
Materials:
-
This compound
-
Ketone (e.g., 2-butanone, cyclohexanone)
-
Acid catalyst (e.g., zinc chloride, polyphosphoric acid, acetic acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Combine this compound and a slight molar excess of the desired ketone in a suitable solvent (e.g., acetic acid or ethanol).
-
Add the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates and may require optimization.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Inhibition of the MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols for the Preparation of Pharmacologically Active Compounds with 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a valuable reagent in the synthesis of a variety of pharmacologically active heterocyclic compounds. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, allows for the creation of molecules with tailored electronic and lipophilic properties, which can significantly influence their biological activity. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of bioactive compounds derived from this starting material: pyrazoles and indoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in drugs targeting a wide range of diseases.
I. Synthesis of Bioactive Pyrazole Derivatives
Pyrazole moieties are key pharmacophores found in numerous drugs with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The trifluoromethyl group can enhance the metabolic stability and potency of these compounds. A common and effective method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.
A. Application: Synthesis of COX-2 Inhibitors
A significant application of pyrazole synthesis is the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The general structure of many COX-2 inhibitors features a central pyrazole ring.
B. Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes the synthesis of a representative pyrazole derivative from this compound and a 1,3-diketone.
Materials:
-
This compound
-
1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione (a representative 1,3-diketone)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione in a minimal amount of ethanol.
-
Add glacial acetic acid (approximately 10-20% of the solvent volume) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 1-(4-chloro-3-(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazole.
C. Quantitative Data
The following table presents representative quantitative data for the synthesis of pyrazole derivatives from substituted hydrazines and 1,3-dicarbonyl compounds. Please note that the specific yields for the reaction with this compound may vary and require experimental optimization.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | Ethanol | Room Temp | - | 63[1] |
| p-(tert-butyl)phenyl)hydrazine | α,β-ethylenic ketone | Copper triflate | - | - | ~82[1] |
| 4-Sulfonamide phenyl hydrazine HCl | 4′-(methyl sulfonyl) acetophenone | Glacial Acetic Acid | - | - | 88[2] |
| 4-Sulfonamide phenyl hydrazine HCl | Acetophenone | Glacial Acetic Acid | - | - | 96[2] |
II. Synthesis of Bioactive Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry found in numerous natural products and synthetic drugs.[3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[3][4]
A. Application: Synthesis of Potential Anticancer and Antimigraine Agents
Indole derivatives have shown a wide range of pharmacological activities, including anticancer and antimigraine effects. The substituents on the indole ring, derived from the starting phenylhydrazine and carbonyl compound, play a crucial role in determining the biological target and efficacy.
B. Experimental Protocol: Fischer Indole Synthesis with a Cyclic Ketone
This protocol outlines the synthesis of a tetracyclic indole derivative using this compound and cyclohexanone.
Materials:
-
This compound
-
Cyclohexanone
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Toluene
-
Ice-water
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and mechanical stirrer
Procedure:
-
In a round-bottom flask, suspend 1.0 equivalent of this compound in toluene.
-
Add 1.1 equivalents of cyclohexanone to the suspension.
-
To this mixture, cautiously add 5-10 equivalents of polyphosphoric acid (PPA) or a catalytic amount of zinc chloride (ZnCl₂) with vigorous stirring.
-
Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-water.
-
Neutralize the acidic mixture by slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the desired 8-chloro-9-(trifluoromethyl)-1,2,3,4-tetrahydro-9H-carbazole.
C. Quantitative Data
The following table provides representative yields for the Fischer indole synthesis using various substituted phenylhydrazines. The yield for the specific reaction with this compound will depend on the optimized reaction conditions.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o,m-tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic Acid | Room Temp | - | High[4] |
| o,p-Nitrophenylhydrazines | 2-methylcyclohexanone | Acetic Acid | Reflux | - | -[4] |
| Phenylhydrazine | 1,4-cyclohexanedione monoethyleneacetal | - | 190 | 4.5 | 89[5] |
| Phenylhydrazine hydrochloride | Optically active cyclohexanone | Methanesulfonic acid/Methanol | Reflux | - | 84[5] |
III. Visualizations
A. Experimental Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole derivatives.
B. Experimental Workflow: Fischer Indole Synthesis
Caption: Workflow for the Fischer indole synthesis.
C. Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Many pyrazole-containing compounds exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[6]
Caption: Inhibition of the COX-2 signaling pathway.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amanote [app.amanote.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride as an Intermediate for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylhydrazines are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds with significant biological activities. Within the agrochemical industry, the incorporation of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy to enhance the efficacy, metabolic stability, and bioavailability of active ingredients. The compound 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride possesses both a chlorine atom and a trifluoromethyl group on the phenyl ring, making it a valuable intermediate for the synthesis of novel agrochemicals.
The primary application of phenylhydrazines in agrochemical synthesis is in the construction of the pyrazole ring system. Pyrazole derivatives are a prominent class of pesticides, encompassing insecticides, herbicides, and fungicides. A notable example of a commercially successful pyrazole-based insecticide is Fipronil, which, although synthesized from a different phenylhydrazine precursor, underscores the importance of this chemical scaffold. The general reactivity of phenylhydrazines allows for their condensation with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole core through well-established methodologies like the Knorr pyrazole synthesis.
These application notes provide an overview of this compound and a representative protocol for its potential use in the synthesis of pyrazole-based compounds for agrochemical research and development.
Compound Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 40566-70-9 |
| Molecular Formula | C₇H₇Cl₂F₃N₂ |
| Molecular Weight | 247.05 g/mol |
| Appearance | Pale yellow solid |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
Illustrative Synthesis of a Pyrazole Derivative: The Knorr Pyrazole Synthesis
While no specific, commercialized agrochemical has been identified as being directly synthesized from this compound, its potential as a precursor for pyrazole-based agrochemicals can be demonstrated through the Knorr pyrazole synthesis. This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
The following is a representative protocol for the synthesis of a pyrazole derivative, illustrating the potential application of this compound.
Experimental Protocol: Synthesis of a 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3,5-disubstituted-1H-pyrazole
Materials:
-
This compound
-
A suitable 1,3-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole, or a substituted benzoylacetone for an aryl-substituted pyrazole)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Sodium Bicarbonate (for neutralization of the hydrochloride salt)
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
Neutralization of the Hydrazine Salt: In a round-bottom flask, dissolve this compound (1.0 eq) in water. Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the solution becomes basic (pH ~8). Extract the free hydrazine into ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-Chloro-3-(trifluoromethyl)phenylhydrazine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the free 4-Chloro-3-(trifluoromethyl)phenylhydrazine (1.0 eq) and the 1,3-diketone (1.05 eq).
-
Solvent and Catalyst Addition: Add ethanol as the solvent to achieve a concentration of approximately 0.5 M with respect to the hydrazine. Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the desired 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3,5-disubstituted-1H-pyrazole.
Quantitative Data (Representative):
The following table provides representative data for this type of reaction. Actual yields and reaction times will vary depending on the specific 1,3-diketone used.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Reaction Time | Yield (%) |
| 4-Chloro-3-(trifluoromethyl)phenylhydrazine | Acetylacetone | Ethanol | Acetic Acid | 3 h | 85-95 |
| 4-Chloro-3-(trifluoromethyl)phenylhydrazine | 1-Phenyl-1,3-butanedione | Ethanol | Acetic Acid | 4 h | 80-90 |
Visualizations
Catalysts for Fischer Indole Synthesis with Electron-Withdrawing Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus, often faces challenges when substrates bearing electron-withdrawing groups (EWGs) are employed.[1] These groups can deactivate the phenylhydrazine ring, making the key acid-catalyzed cyclization step more difficult and often requiring harsher reaction conditions, which can lead to lower yields and side product formation.[1] This document provides detailed application notes on various catalytic systems that have been successfully utilized for the Fischer indole synthesis of these challenging substrates. It includes a comparative analysis of catalyst performance, detailed experimental protocols, and visualizations to aid in experimental design and optimization.
Catalyst Selection and Performance
The choice of catalyst is critical for the successful synthesis of indoles with electron-withdrawing groups. Both Brønsted and Lewis acids are commonly used, with the selection often depending on the specific substrate and desired reaction conditions. More recently, advanced catalytic systems, including zeolites and microwave-assisted protocols, have shown significant promise in improving yields and reducing reaction times.
Data Presentation: Comparative Catalyst Performance
The following table summarizes the performance of various catalysts in the Fischer indole synthesis of phenylhydrazines substituted with different electron-withdrawing groups. It is important to note that direct comparison can be challenging as reaction conditions may vary between studies.
| Phenylhydrazine Substituent | Catalyst | Carbonyl Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| 4-Cyano | p-Toluenesulfonic acid (p-TSA) | Various ketones/aldehydes | Solvent-free or high-boiling solvents | 100 - 160 | Varies | Moderate to High | [2] |
| 4-Cyano | Zinc chloride (ZnCl₂) | α-Cyano ketone | Toluene/Xylene | Reflux | Varies | Moderate | [3] |
| 4-Nitro | Acetic acid/HCl | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 h | 30 | [4] |
| 4-Nitro | Polyphosphoric acid (PPA) | Various ketones | PPA | Varies | Varies | 69-81 | [5] |
| 4-Bromo | Zinc chloride (ZnCl₂) | Acetone | Ethanol | Reflux | Varies | Good | [6] |
| Various EWGs | Eaton's Reagent (P₂O₅ in MeSO₃H) | Propiophenone | N/A (Microwave) | 170 | 10 min | 92 | [7] |
| Isatin Derivatives | Eaton's Reagent (P₂O₅ in MeSO₃H) | Various | N/A (Microwave) | Varies | 5-10 min | 85-95 | [7] |
| 4-Chloro | Zeolite H-Mordenite | Cyclic ketone | Acetic Acid | Reflux | Varies | 82 | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of indoles, particularly with challenging substrates. Below are representative procedures for the Fischer indole synthesis using various catalytic systems.
Protocol 1: Lewis Acid Catalysis - Synthesis of 5-Bromo-2-methyl-1H-indole
This protocol is adapted from a standard procedure for the synthesis of 5-bromoindole analogs using zinc chloride.[6]
Materials:
-
(4-bromophenyl)hydrazine hydrochloride
-
Acetone
-
Anhydrous zinc chloride (ZnCl₂)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add acetone (1.1-1.5 eq) to the solution and stir at room temperature for 30-60 minutes. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Fischer Indole Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.2 eq).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to isolate the pure 5-bromo-2-methyl-1H-indole.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
-
Protocol 2: Brønsted Acid Catalysis - Synthesis of Nitroindolenine
This protocol describes the synthesis of a nitro-substituted indolenine using a mixture of acetic acid and hydrochloric acid.[4]
Materials:
-
p-Nitrophenylhydrazine hydrochloride
-
Isopropyl methyl ketone
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Standard glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-nitrophenylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Reaction Execution: Heat the mixture under reflux for 4 hours.
-
Work-up and Isolation: After cooling, the product is isolated by extraction. The reported yield for 2,3,3-trimethyl-5-nitroindolenine is 30%.[4]
Protocol 3: Microwave-Assisted Synthesis of 2-Phenylindole
This protocol, adapted from a seminal study by Kappe and colleagues, demonstrates the significant rate enhancement achieved with microwave irradiation.[7]
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Eaton's reagent (P₂O₅ in MeSO₃H)
-
Microwave reactor
-
Crushed ice
-
Saturated sodium bicarbonate solution
Procedure:
-
Reactant Preparation: In a microwave process vial, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Catalyst Addition: Add Eaton's reagent (2 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Product Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. The product can then be isolated by filtration or extraction. This method reportedly yields 92% of 2-phenylindole.[7]
Signaling Pathways and Experimental Workflows
Visualizing the relationships between different components of a synthetic strategy can aid in understanding and optimizing the process.
Conclusion
The Fischer indole synthesis of substrates bearing electron-withdrawing groups presents a significant synthetic challenge. However, with the appropriate choice of catalyst and reaction conditions, high yields of the desired indole products can be achieved. Traditional Brønsted and Lewis acids, such as polyphosphoric acid and zinc chloride, remain effective catalysts.[5][6] For more challenging substrates, or for instances where milder conditions and shorter reaction times are desired, microwave-assisted synthesis using strong acid catalysts like Eaton's reagent has proven to be a highly efficient alternative.[7] Heterogeneous catalysts like zeolites also offer the advantage of easier product separation and catalyst recycling.[2] The protocols and comparative data presented in these application notes provide a valuable resource for researchers to navigate the complexities of this important transformation and to select the optimal catalytic system for their specific synthetic needs.
References
- 1. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ijrpr.com [ijrpr.com]
Application Notes and Protocols for Monitoring Reactions with 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride is a key building block in the synthesis of a variety of heterocyclic compounds, most notably pyrazole derivatives, which are of significant interest in the pharmaceutical industry. Effective monitoring of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This document provides detailed application notes and protocols for the analytical methods used to monitor such reactions, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
A common and important application of this compound is in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs). The reaction typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound. The progress of this reaction can be effectively monitored to determine the consumption of the starting materials and the formation of the pyrazole product.
Logical Workflow for Reaction Monitoring
The selection and application of analytical methods for monitoring the synthesis of pyrazole derivatives from this compound follow a logical progression from initial reaction tracking to final product analysis and impurity profiling.
Caption: General workflow for reaction monitoring and analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for monitoring the progress of organic reactions, offering excellent separation of reactants, intermediates, and products. For reactions involving this compound, a reverse-phase HPLC method is typically employed.
Experimental Protocol
Objective: To monitor the consumption of this compound and the formation of the corresponding pyrazole product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
This compound standard
-
Synthesized pyrazole product standard (for identification and quantification)
Chromatographic Conditions (Example):
| Parameter | Value |
|---|---|
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction in the aliquot immediately by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of water and acetonitrile.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: The percentage conversion can be calculated by monitoring the decrease in the peak area of the this compound starting material over time. The formation of the product can be tracked by the increase in the corresponding product peak area.
Quantitative Data Summary
| Time (hours) | Peak Area of Starting Material (AU) | Peak Area of Product (AU) | % Conversion |
| 0 | 1,250,000 | 0 | 0 |
| 1 | 875,000 | 350,000 | 30 |
| 2 | 500,000 | 680,000 | 60 |
| 4 | 125,000 | 980,000 | 90 |
| 6 | < 10,000 | 1,100,000 | >99 |
NMR Spectroscopy
NMR spectroscopy is a powerful tool for in-depth structural elucidation and quantitative analysis. For reactions involving this compound, both ¹H and ¹⁹F NMR are highly valuable. ¹⁹F NMR is particularly advantageous due to the presence of the trifluoromethyl group, providing a clean and sensitive probe for monitoring the reaction.[1][2]
Experimental Protocol for ¹⁹F NMR Monitoring
Objective: To quantitatively monitor the conversion of this compound to the pyrazole product.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard (e.g., trifluorotoluene)
Sample Preparation:
-
At each time point, withdraw a small sample from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a known volume of deuterated solvent containing a known amount of the internal standard.
-
Transfer the solution to an NMR tube.
NMR Acquisition Parameters (Example):
| Parameter | Value |
|---|---|
| Nucleus | ¹⁹F |
| Pulse Program | zg |
| Number of Scans | 16 |
| Relaxation Delay | 5 s |
Data Analysis: The conversion is determined by comparing the integral of the ¹⁹F signal of the trifluoromethyl group in the starting material to that in the product.
Quantitative Data Summary
| Time (hours) | Integral of Starting Material CF₃ | Integral of Product CF₃ | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 1 | 0.65 | 0.35 | 35 |
| 2 | 0.30 | 0.70 | 70 |
| 4 | 0.05 | 0.95 | 95 |
| 6 | 0.00 | 1.00 | 100 |
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy allows for real-time, continuous monitoring of a chemical reaction without the need for sampling.[3] This technique is particularly useful for tracking the disappearance of reactant functional groups and the appearance of product functional groups.
Experimental Protocol
Objective: To qualitatively monitor the progress of the cyclocondensation reaction in real-time.
Instrumentation:
-
FTIR spectrometer with an in-situ probe (e.g., ATR probe).
-
Reaction vessel equipped with a port for the in-situ probe.
Procedure:
-
Set up the reaction in the reaction vessel.
-
Insert the in-situ FTIR probe into the reaction mixture.
-
Record a background spectrum of the initial reaction mixture before initiating the reaction.
-
Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Continuously collect FTIR spectra at regular intervals (e.g., every 2 minutes).
Data Analysis: Monitor the changes in the IR spectrum. Key changes to observe include:
-
Decrease in the N-H stretching vibrations of the hydrazine starting material (around 3200-3400 cm⁻¹).
-
Changes in the C=O stretching region if the 1,3-dicarbonyl reactant has characteristic peaks.
-
Appearance of new peaks corresponding to the C=N and other vibrations of the newly formed pyrazole ring.
Caption: Key FTIR spectral changes during the reaction.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for identifying the products and byproducts of a reaction, providing both chromatographic separation and mass information. It is particularly useful for analyzing the final reaction mixture to ensure the desired product has been formed and to identify any impurities.[4]
Experimental Protocol
Objective: To confirm the mass of the desired product and identify any potential impurities in the final reaction mixture.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
C18 reverse-phase column.
Chromatographic and Mass Spectrometry Conditions (Example):
| Parameter | Value |
|---|---|
| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive ESI |
| Mass Range | m/z 100-1000 |
Sample Preparation:
-
Dilute a sample of the final reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter.
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the product to confirm its presence.
-
Analyze the mass spectra of other peaks in the chromatogram to identify potential impurities by their mass-to-charge ratio.
Expected Mass Data
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |
| 4-Chloro-3-(trifluoromethyl)phenylhydrazine | C₇H₆ClF₃N₂ | 227.02 |
| Example Pyrazole Product | C₁₇H₁₁ClF₃N₃O₂S | 428.02 |
Conclusion
The analytical methods outlined in these application notes provide a comprehensive toolkit for researchers and scientists working with this compound. The choice of method will depend on the specific requirements of the study, from real-time qualitative monitoring with in-situ FTIR to detailed quantitative analysis and impurity profiling with HPLC, NMR, and LC-MS. By employing these techniques, reaction optimization and product quality can be significantly enhanced.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride in reaction mixtures. The described method is suitable for assessing product purity, identifying potential impurities, and monitoring reaction progress. The protocol includes sample preparation, chromatographic conditions, and a brief discussion on potential impurities derived from the synthesis process. Additionally, a framework for conducting forced degradation studies is provided to establish the stability-indicating nature of the method, a critical aspect in pharmaceutical development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). HPLC is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal tool for analyzing the reaction mixtures of this compound.[1][2][3] This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method capable of separating the main component from its potential impurities and degradation products.
The synthesis of phenylhydrazine derivatives often involves the diazotization of the corresponding aniline followed by a reduction step.[4][5] Therefore, potential impurities may include the starting material, 4-chloro-3-(trifluoromethyl)aniline, and byproducts from the reaction. Forced degradation studies are essential to identify potential degradation products that might form under various stress conditions, ensuring the analytical method is stability-indicating.[6][7][8][9][10]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Table 2: Gradient Elution Program
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Dilute the reaction mixture with the diluent to obtain a theoretical concentration of approximately 100 µg/mL of the main component. Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurities and Degradation Products
Based on the typical synthesis route, the following impurities could be present in the reaction mixture:
| Impurity Name | Potential Source |
| 4-Chloro-3-(trifluoromethyl)aniline | Unreacted starting material |
| Isomeric Phenylhydrazines | Positional isomers formed during synthesis |
| Oxidation products | Degradation due to exposure to air or oxidants |
| Hydrolysis products | Degradation in aqueous acidic or basic media |
Table 3: Potential Impurities and Their Sources
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the HPLC method and to identify potential degradation products.[6][7][9] A solution of this compound (e.g., 1 mg/mL) is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid substance is kept at 105 °C for 48 hours.
-
Photolytic Degradation: The solution is exposed to UV light (254 nm) and visible light for an extended period, as recommended by ICH Q1B guidelines.
Samples are then diluted to the working concentration and analyzed by the proposed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8]
Data Presentation
The results of the purity analysis and forced degradation studies should be summarized in clear, tabular formats for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | e.g., 12.5 | e.g., 1,500,000 | 100.0 |
| Reaction Mixture 1 | |||
| Impurity 1 | e.g., 8.2 | e.g., 15,000 | 1.0 |
| Main Peak | e.g., 12.5 | e.g., 1,470,000 | 98.0 |
| Impurity 2 | e.g., 15.1 | e.g., 15,000 | 1.0 |
Table 4: Example of Purity Analysis Data
| Stress Condition | % Assay of Main Peak | % Total Impurities |
| Untreated | 99.8 | 0.2 |
| Acid Hydrolysis | 85.2 | 14.8 |
| Base Hydrolysis | 90.5 | 9.5 |
| Oxidative Degradation | 88.1 | 11.9 |
| Thermal Degradation | 98.5 | 1.5 |
| Photolytic Degradation | 95.3 | 4.7 |
Table 5: Example of Forced Degradation Study Summary
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Potential synthesis pathway and impurity formation.
Conclusion
The described RP-HPLC method is suitable for the routine analysis of this compound reaction mixtures. The method is designed to be stability-indicating, and the provided framework for forced degradation studies will aid in its validation. Proper identification and quantification of impurities are crucial for ensuring the quality of the final drug product, and this application note provides a solid foundation for achieving that goal.
References
- 1. Separation of Phenylhydrazine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmasm.com [pharmasm.com]
Application Notes and Protocols for the Derivatization of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride in Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 4-chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, a versatile starting material for the synthesis of biologically active compounds. The primary focus is on the synthesis of pyrazole derivatives, which have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and infectious diseases. The inclusion of both a chloro and a trifluoromethyl group on the phenylhydrazine scaffold offers unique opportunities for modulating the physicochemical and pharmacological properties of the resulting derivatives.
Introduction to Derivatization Strategies
This compound is a key building block for generating diverse molecular scaffolds for biological screening. The most common and effective derivatization strategy involves the cyclocondensation reaction with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, to yield a wide array of substituted pyrazoles.[1][2][3] This reaction is highly versatile, allowing for the introduction of various substituents on the pyrazole ring, which can significantly influence the biological activity of the final compounds.
The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, while the chlorine atom can participate in halogen bonding and provides a site for further functionalization.[4] These features make derivatives of this compound attractive candidates for drug discovery programs.
Key Biological Activities of Pyrazole Derivatives
Pyrazole derivatives synthesized from substituted phenylhydrazines have exhibited a broad spectrum of pharmacological activities.
-
Anticancer Activity: Many pyrazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6][7][8][9][10] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Anti-inflammatory Activity: Substituted pyrazoles are well-known for their anti-inflammatory properties, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2).[11][12][13]
-
Antimicrobial Activity: A significant number of pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[14][15][16][17]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3,5-disubstituted-1H-pyrazoles
This protocol describes a general method for the synthesis of pyrazole derivatives via the cyclocondensation of this compound with a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Substituted 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone)
-
Glacial acetic acid or ethanol
-
Sodium acetate (optional, if using the hydrochloride salt in a less acidic solvent)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid or ethanol, add the substituted 1,3-dicarbonyl compound (1.0-1.2 eq).
-
If using ethanol as a solvent, add sodium acetate (1.2 eq) to neutralize the hydrochloride.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the dicarbonyl compound.
-
Upon completion, cool the reaction mixture to room temperature.
-
If glacial acetic acid is used as the solvent, carefully neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired pyrazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following tables summarize the biological activities of pyrazole derivatives structurally related to those synthesized from 4-chloro-3-(trifluoromethyl)phenylhydrazine. This data can serve as a benchmark for screening newly synthesized compounds.
Table 1: Anticancer Activity of Substituted Pyrazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | 1-(4-chlorophenyl)-4-hydroxy-3-substituted | Various | Not specified | [5] |
| B | Pyrazole benzamide derivative | HCT-116 | 7.74 - 82.49 | [7] |
| C | Pyrazole benzamide derivative | MCF-7 | 4.98 - 92.62 | [7] |
| D | Indole-linked pyrazole | HCT116, MCF7, HepG2, A549 | < 23.7 | [8] |
| E | Pyrazole carbaldehyde derivative | MCF-7 | 0.25 | [8] |
Table 2: Anti-inflammatory Activity of Substituted Pyrazole Derivatives
| Compound ID | Substitution Pattern | Assay | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| F | Pyrazole with p-tolyl and chloro groups | COX-2 Inhibition | Not specified | 10.55 | [11] |
| G | Pyrazole with sulfonamidophenyl group | COX-2 Inhibition | Not specified | High | [11] |
| H | Triarylpyrazole with 4-methoxy group | COX-2 Inhibition | 0.74 | Not specified | [11] |
| I | Bipyrazole derivative | COX-2 Inhibition | 0.72 | Not specified | [11] |
| J | Pyrazole derivative 2a | COX-2 Inhibition | 19.87 | Not specified | [12] |
| K | Pyrazole derivative 3b | COX-2 Inhibition | 39.43 | 22.21 | [12] |
| L | Pyrazole derivative 5b | COX-2 Inhibition | 38.73 | 17.47 | [12] |
Table 3: Antimicrobial Activity of Substituted Pyrazole Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| M | Trifluoromethyl-substituted pyrazole | MRSA | 3.12 | [14] |
| N | Dichloro-substituted pyrazole | S. aureus | 0.78 - 1.56 | [14] |
| O | Dichloro-substituted pyrazole | B. subtilis | < 1.0 | [14] |
| P | Bromo and trifluoromethyl-substituted pyrazole | S. aureus | 0.78 | [14] |
| Q | Bromo and trifluoromethyl-substituted pyrazole | E. faecium | 0.78 | [14] |
| R | Aminoguanidine-derived 1,3-diphenyl pyrazole | S. aureus | 1 - 8 | [15] |
| S | Aminoguanidine-derived 1,3-diphenyl pyrazole | E. coli | 1 | [15] |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway often targeted by anticancer pyrazole derivatives, such as the inhibition of Cyclin-Dependent Kinases (CDKs) which are crucial for cell cycle progression.
Caption: Inhibition of CDK2 and CDK4/6 by pyrazole derivatives, leading to cell cycle arrest.
Experimental Workflow Diagram
The following diagram outlines the experimental workflow for the synthesis and biological screening of pyrazole derivatives from this compound.
Caption: A streamlined workflow from starting materials to the identification of lead compounds.
References
- 1. Reaction of trifluoromethyl-containing 1,3-dicarbonyl compounds with bis-hydrazides - Zerov - Russian Journal of Organic Chemistry [bakhtiniada.ru]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 7. srrjournals.com [srrjournals.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in Fischer indole synthesis with 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
Topic: Troubleshooting Low Yields in the Fischer Indole Synthesis with 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
This guide is intended for researchers, scientists, and drug development professionals encountering difficulties with the Fischer indole synthesis, specifically when using phenylhydrazines substituted with strong electron-withdrawing groups.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a low yield with this compound?
The primary reason for low yields with this substrate is the presence of two potent electron-withdrawing groups (EWGs) on the phenylhydrazine ring: the chloro (-Cl) and trifluoromethyl (-CF₃) groups. These groups significantly reduce the electron density of the aromatic ring.
This deactivation has a critical negative impact on the key step of the Fischer indole synthesis: the acid-catalyzed[1][1]-sigmatropic rearrangement of the hydrazone intermediate.[2][3] A lower electron density on the aniline nitrogen slows down this rearrangement, requiring more forceful conditions (higher temperatures and stronger acids) to proceed.[3] These harsh conditions, in turn, can lead to decomposition of the starting material, the hydrazone intermediate, or the final indole product, ultimately resulting in a lower overall yield.
Q2: What are the most effective catalysts for this type of deactivated substrate?
Standard Brønsted acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are often insufficient for substrates with strong EWGs.[4][5] More robust catalysts are typically required to drive the reaction to completion. The most commonly recommended catalysts for these challenging syntheses are:
-
Polyphosphoric Acid (PPA): PPA is a strong dehydrating agent and a powerful Brønsted acid catalyst that is highly effective for difficult Fischer indole syntheses.[4][6] It often serves as both the catalyst and the reaction solvent.
-
Lewis Acids: Strong Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also effective.[4][6] They work by coordinating to the nitrogen atoms of the hydrazone, which facilitates the key rearrangement and cyclization steps.
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid, Eaton's reagent is an exceptionally strong superacid catalyst that can promote cyclization in highly deactivated systems.
The choice of catalyst is a critical parameter and should be optimized for the specific carbonyl compound being used.[5]
Q3: How can I optimize reaction conditions to improve the yield?
Beyond catalyst selection, optimizing the reaction conditions is crucial.
-
Temperature: Due to the high activation energy of the rearrangement step with deactivated substrates, elevated temperatures are necessary. However, excessively high temperatures can promote side reactions and decomposition. A systematic approach, starting from conditions reported for similar substrates (e.g., 80-120°C) and gradually increasing the temperature while monitoring the reaction by TLC, is recommended.
-
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is a highly effective technique for improving yields in difficult Fischer indole reactions.[7][8] Microwave heating can rapidly and uniformly increase the internal temperature of the reaction mixture, often leading to significantly shorter reaction times and reduced formation of thermal decomposition byproducts.[7][9]
Q4: What are the common side products, and how can they be minimized?
With deactivated hydrazines and the requisite harsh conditions, several side reactions can occur:
-
Incomplete Cyclization and Decomposition: The primary issue is often the failure of the hydrazone to cyclize, leading to decomposition and the formation of a complex mixture of tar-like substances. This is best addressed by using a more potent catalyst and optimizing the temperature.
-
N-N Bond Cleavage: Under strongly acidic conditions, the N-N bond of the hydrazone intermediate can cleave, leading to the formation of aniline derivatives and other undesired byproducts.[10]
-
Rearrangements: In some cases, particularly with certain substitution patterns and Lewis acid catalysts, unexpected rearrangements or migrations of substituents on the indole ring can occur.[11]
Minimizing these side products hinges on finding the "sweet spot" of reactivity – using conditions forceful enough to promote the desired cyclization but not so harsh that they cause widespread decomposition. Microwave synthesis is particularly adept at achieving this balance.[7]
Troubleshooting Guide
This section provides a structured approach to addressing low yields in your Fischer indole synthesis.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low yields.
Data on Reaction Conditions
| Phenylhydrazine Substrate | Carbonyl Partner | Catalyst / Conditions | Yield (%) | Reference |
| 4-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid / HCl (reflux, 4h) | 30 | [12] |
| 4-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid (reflux, 24h) | Low (unspecified) | |
| p-(Trifluoromethyl)phenylhydrazine | Latent Aldehyde | Acetic Acid / H₂O (100°C) | Low (unspecified) | |
| N-CF₃ Phenylhydrazine | Cyclohexanone | H₂SO₄ / Methanol (80°C) | 89 | |
| 4-Chlorophenylhydrazine | (2-Naphthyl)acetylene | Polyphosphoric Acid (100°C, 30 min) | 77 | [2] |
Note: Yields are highly dependent on the specific carbonyl partner and reaction scale. This table should be used as a qualitative guide for selecting promising reaction conditions.
Experimental Protocols
The following protocols are provided as starting points for optimization. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
This protocol is a robust method for highly deactivated substrates.
-
Hydrazone Formation (One-Pot): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq).
-
Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine) to the flask. The PPA will serve as both the catalyst and the solvent.
-
Heating: Heat the reaction mixture with stirring to 80-100°C. The exact temperature will require optimization.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is ~7-8.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Synthesis using Eaton's Reagent
This protocol is a rapid and often high-yielding method for challenging substrates.[9]
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq).
-
Catalyst Addition: Carefully add Eaton's Reagent (approx. 2 mL per mmol of hydrazine) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-170°C) for a short duration (e.g., 5-15 minutes) with stirring.
-
Work-up: After the reaction, allow the vial to cool to room temperature using a compressed air stream.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a saturated aqueous solution of NaHCO₃ and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Mechanistic Visualization
The following diagram illustrates the generally accepted mechanism of the Fischer Indole Synthesis. The key[1][1]-sigmatropic rearrangement is highlighted, as this is the rate-limiting step for electron-poor substrates.
References
- 1. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 2. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 3. Three-step synthesis of 2,5,7-trisubstituted indoles from N-acetyl-2,4,6-trichloroaniline using Pd-catalyzed site-selective cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. benchchem.com [benchchem.com]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
Side reactions of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride in acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, particularly concerning its stability and side reactions in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound in acidic media is developing a yellow to reddish-pink color. What is the cause and is the reagent still usable?
A1: The development of color in solutions of phenylhydrazines, including this compound, is a common observation and is typically indicative of oxidation. Phenylhydrazines are susceptible to oxidation, especially when exposed to air and light. The colored byproducts are often azo compounds or other oxidation products.
Whether the reagent is still usable depends on the extent of the discoloration and the sensitivity of your reaction. For many applications, such as the Fischer indole synthesis or the formation of pyrazoles, a slight discoloration may not significantly impact the reaction outcome, although it might lead to a slightly lower yield and the need for more rigorous purification of the product. For highly sensitive reactions or when quantitative results are required, it is advisable to use a freshly prepared solution or to purify the colored reagent. One simple way to check the purity is by thin-layer chromatography (TLC).
Q2: Can the trifluoromethyl (-CF3) group on the phenyl ring be hydrolyzed under acidic conditions?
A2: Yes, under harsh acidic conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group (-COOH). This reaction typically requires strong, fuming acids like fuming sulfuric acid and elevated temperatures.[1][2] For most standard experimental conditions using common mineral acids like HCl or H2SO4 at moderate concentrations and temperatures, the trifluoromethyl group is generally stable. However, if your experiment involves prolonged heating in highly concentrated acid, you should consider the possibility of this side reaction.
Q3: What are the potential degradation pathways for this compound in an acidic solution without any other reactants?
A3: In the absence of other reactants, the primary degradation pathways for this compound in acidic solution are:
-
Oxidation: As mentioned in Q1, oxidation by atmospheric oxygen can occur, leading to the formation of colored impurities.
-
Acid-catalyzed decomposition: Although phenylhydrazine hydrochlorides are generally more stable than the free base, prolonged exposure to strong acids can lead to slow decomposition. This can involve complex reactions, including the formation of aniline derivatives and nitrogen gas.
-
Hydrolysis of the hydrazine moiety: While less common for the hydrochloride salt, under certain conditions, the C-N bond of the hydrazine can be cleaved, leading to the formation of 4-chloro-3-(trifluoromethyl)aniline.
Q4: I am using this compound in a Fischer indole synthesis and I am getting a mixture of products. What could be the cause?
A4: The formation of multiple products in a Fischer indole synthesis can be due to several factors:
-
Regioisomer formation: If you are reacting the hydrazine with an unsymmetrical ketone, two different regioisomers of the indole can be formed. The position of the substituents on the phenylhydrazine can influence the regioselectivity of the cyclization.
-
Side reactions of the carbonyl partner: The aldehyde or ketone you are using might be undergoing self-condensation or other side reactions under the acidic conditions.
-
Incomplete reaction or degradation: If the reaction is not driven to completion, you may have a mixture of starting materials, the intermediate hydrazone, and the final indole product. Degradation of the starting hydrazine can also contribute to a complex product mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellow/Pink/Red) | Oxidation of the phenylhydrazine. | - Prepare fresh solutions before use.- Store the solid reagent and solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light.- For critical applications, consider purifying the hydrazine by recrystallization. |
| Low Yield in Synthesis | Degradation of the hydrazine starting material. | - Use a fresh, pure sample of this compound.- Add the hydrazine to the reaction mixture last, if possible, to minimize its exposure time to harsh conditions.- Optimize reaction temperature and time to favor the desired reaction over degradation. |
| Formation of an Unexpected Carboxylic Acid Byproduct | Hydrolysis of the trifluoromethyl group. | - Avoid using fuming acids or highly concentrated acids for prolonged periods at high temperatures.- If harsh conditions are necessary, monitor the reaction closely for the formation of the carboxylic acid byproduct by techniques like LC-MS. |
| Presence of 4-Chloro-3-(trifluoromethyl)aniline in the product mixture | Hydrolysis of the hydrazine moiety. | - Ensure the use of the hydrochloride salt, which is more stable.- Moderate the reaction temperature and acid concentration. |
| Formation of Regioisomers in Fischer Indole Synthesis | Reaction with an unsymmetrical ketone. | - Analyze the product mixture carefully to identify the regioisomers.- Modify the reaction conditions (e.g., choice of acid catalyst, solvent, temperature) to favor the formation of the desired isomer.- If separation is difficult, consider a different synthetic route that provides better regioselectivity. |
Experimental Protocols
Protocol 1: Stability Test of this compound in Acidic Solution
Objective: To assess the stability of this compound in a common acidic medium over time.
Materials:
-
This compound
-
1M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Deionized water
-
HPLC system with a C18 column and UV detector
-
TLC plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
In a clean vial, add a known volume of the stock solution to a known volume of 1M HCl to achieve a final desired concentration (e.g., 0.1 mg/mL).
-
Immediately after preparation (t=0), withdraw an aliquot of the acidic solution, neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution), and extract the analyte with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracted sample by HPLC and TLC.
-
Store the acidic solution at a controlled temperature (e.g., room temperature) and protect it from light.
-
Repeat the sampling, neutralization, extraction, and analysis at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the main peak. Spot the extracts on a TLC plate to visually check for the formation of byproducts.
Data Analysis:
-
Plot the peak area of the this compound against time to determine the rate of degradation.
-
Calculate the percentage of degradation at each time point.
-
Analyze any new peaks in the HPLC chromatogram by LC-MS to identify potential degradation products.
Protocol 2: Identification of Potential Hydrolysis Product of the Trifluoromethyl Group
Objective: To determine if the trifluoromethyl group undergoes hydrolysis to a carboxylic acid under forcing acidic conditions.
Materials:
-
This compound
-
Fuming sulfuric acid (oleum)
-
Deionized water
-
LC-MS system
-
Standard laboratory glassware for handling corrosive reagents
Procedure:
-
Carefully dissolve a small amount of this compound in fuming sulfuric acid at room temperature. (Caution: This should be done in a fume hood with appropriate personal protective equipment).
-
Heat the mixture gently (e.g., 50-60 °C) for a specified period (e.g., 1-2 hours).
-
Carefully quench the reaction by slowly adding the acidic mixture to ice-cold water.
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by LC-MS.
-
Look for the mass corresponding to the expected hydrolysis product: 2-chloro-5-hydrazinylbenzoic acid.
Visualizations
Caption: Potential side reactions of 4-Chloro-3-(trifluoromethyl)phenylhydrazine in acidic conditions.
Caption: A logical workflow for troubleshooting experiments involving the topic compound.
References
Technical Support Center: Purification of Indole Products from 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying indole products derived from Fischer indole synthesis using 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for indole products synthesized from this compound?
A1: The primary purification techniques for these indole derivatives are column chromatography on silica gel and recrystallization. The choice between these methods depends on the physical state of the crude product (solid or oil), the purity of the crude material, and the nature of the impurities.
Q2: My crude indole product is a dark, oily residue. How should I proceed with purification?
A2: An oily product often indicates the presence of impurities. The recommended approach is to first attempt purification by column chromatography. This method is effective at separating the desired indole from both polar and non-polar impurities. If the product fractions are still oily after chromatography, a subsequent recrystallization or trituration with a suitable solvent may be necessary to induce solidification and further purify the compound.
Q3: I am observing two spots on my TLC plate with very similar Rf values. What could they be and how can I separate them?
A3: In the Fischer indole synthesis with meta-substituted phenylhydrazines like this compound, the formation of regioisomers is a common occurrence.[1] You are likely observing the desired 6-Chloro-7-(trifluoromethyl)indole and the isomeric 4-Chloro-5-(trifluoromethyl)indole. Separating these isomers can be challenging due to their similar polarities. Optimization of the column chromatography conditions, such as using a shallow solvent gradient or exploring different solvent systems, is crucial for achieving separation.
Q4: My indole product appears to be degrading on the silica gel column, indicated by streaking and coloration. What can I do to prevent this?
A4: Indoles can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can deactivate the silica gel by pre-treating the column with a solvent system containing a small amount of a basic modifier, such as 1% triethylamine. Alternatively, using a different stationary phase like neutral alumina can be effective for acid-sensitive compounds.
Q5: What are some common impurities I might encounter in my reaction?
A5: Besides the potential for regioisomers, other common impurities include unreacted starting materials (4-Chloro-3-(trifluoromethyl)phenylhydrazine and the ketone/aldehyde), and polymeric or oxidized byproducts, which often appear as baseline material on a TLC plate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of indole products from reactions involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during work-up or extraction. - Degradation of the product on silica gel. - Inefficient recrystallization (product remains in the mother liquor). | - Monitor the reaction by TLC to ensure completion. - Optimize extraction procedures. - Use deactivated silica gel or alumina for chromatography. - For recrystallization, carefully select the solvent system and consider cooling the mother liquor for an extended period to maximize crystal formation. |
| Oily or Gummy Product | - Presence of impurities. - The product may have a low melting point. | - Purify by column chromatography. - Attempt to solidify the oil by trituration with a non-polar solvent like hexane. - If the product is indeed an oil at room temperature, purification should focus on chromatography. |
| Poor Separation of Spots on TLC/Column | - Inappropriate solvent system. - Presence of regioisomers with similar polarity.[1] | - Systematically screen different solvent systems for TLC to find an eluent that provides better separation (aim for a ΔRf > 0.1). - For column chromatography, use a shallow gradient of the eluting solvent to improve resolution between closely running spots. - Consider using a different stationary phase, such as alumina or a bonded-phase silica. |
| Product Discoloration (Pink, Brown, or Purple) | - Oxidation of the indole ring. - Residual acid from the synthesis. | - Store the purified product under an inert atmosphere (nitrogen or argon) and protect it from light. - Ensure all acidic residues are removed during the work-up by washing with a mild base (e.g., saturated sodium bicarbonate solution). - Decolorize a solution of the crude product with activated charcoal before the final purification step. |
| Difficulty with Recrystallization | - Incorrect solvent or solvent pair. - Product is "oiling out" instead of crystallizing. - Supersaturation has not been reached. | - Systematically test different solvents to find one in which the product is soluble when hot and sparingly soluble when cold. Common choices include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof. - If the product oils out, try using a larger volume of solvent, a slower cooling rate, or a different solvent system. - To induce crystallization, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general procedure for the purification of a crude indole product using silica gel column chromatography.
1. Preparation of the Column:
-
Select a column of appropriate size based on the amount of crude material (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Carefully apply the sample to the top of the silica gel.
3. Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity of the eluent.
-
Collect fractions in test tubes and monitor the elution progress by TLC.
-
Combine the fractions containing the pure product.
4. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified indole product.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying a solid crude indole product by recrystallization.
1. Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too polar.
-
If the compound is insoluble at room temperature, heat the solvent to its boiling point. If the compound dissolves, the solvent may be suitable.
-
Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
If a single solvent is not effective, a two-solvent system can be used (e.g., dissolve the compound in a good solvent and add a poor solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly).
2. Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated at boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystal growth appears to have stopped, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following tables provide a template for recording and comparing purification data.
Table 1: TLC Solvent System Screening
| Solvent System (v/v) | Rf of Product | Rf of Major Impurity 1 | Rf of Major Impurity 2 | Separation Quality |
| e.g., Hexane:Ethyl Acetate (9:1) | ||||
| e.g., Hexane:Ethyl Acetate (4:1) | ||||
| e.g., Dichloromethane:Hexane (1:1) | ||||
| e.g., Toluene:Acetone (95:5) |
Table 2: Purification Method Comparison
| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, NMR, etc.) |
| Column Chromatography | ||||
| Recrystallization | ||||
| Chromatography followed by Recrystallization |
Visualizations
Caption: General experimental workflow for the purification of indole products.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Simplified Fischer Indole Synthesis pathway leading to the crude product.
References
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process:
-
Diazotization: 4-Chloro-3-(trifluoromethyl)aniline is treated with a diazotizing agent, typically sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt is then reduced to the desired phenylhydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The product is then isolated as its hydrochloride salt.
Q2: What are the most common byproducts I might encounter in this synthesis?
A2: Several byproducts can be formed during the synthesis. The most common ones include:
-
Unreacted Starting Material: 4-Chloro-3-(trifluoromethyl)aniline.
-
Phenolic Impurities: 4-Chloro-3-(trifluoromethyl)phenol, formed by the reaction of the diazonium salt with water if the temperature is not properly controlled.
-
Sandmeyer-type Byproducts: For example, 1,2-dichloro-4-(trifluoromethyl)benzene, where the diazonium group is replaced by a chlorine atom.
-
Azo Coupling Products: Highly colored impurities formed by the reaction of the diazonium salt with the starting aniline or the product hydrazine.
-
Dehalogenated Impurities: 3-(Trifluoromethyl)phenylhydrazine, where the chloro group is reductively cleaved.
Q3: Why is temperature control so critical during the diazotization step?
A3: Maintaining a low temperature (typically 0-5 °C) is crucial because diazonium salts are unstable at higher temperatures.[1][2] If the temperature rises, the diazonium salt can decompose, leading to the formation of phenolic byproducts and a significant reduction in the yield of the desired product.[3]
Q4: My reaction mixture has turned a dark red/brown color. What could be the cause?
A4: The formation of a dark color, particularly red or brown, is often indicative of the formation of azo coupling byproducts.[4] This can happen if the pH of the reaction mixture is not sufficiently acidic or if there is an excess of the diazonium salt that can react with the starting aniline or the formed hydrazine.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt due to elevated temperature. 3. Inefficient reduction. | 1. Ensure slow, portion-wise addition of sodium nitrite. Test for complete diazotization using starch-iodide paper. 2. Maintain the reaction temperature strictly between 0-5 °C during diazotization. 3. Use a sufficient excess of the reducing agent (e.g., stannous chloride) and allow adequate reaction time. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of diazotizing agent. 2. Reaction time for diazotization was too short. | 1. Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents). 2. Stir the reaction mixture for an adequate amount of time after the addition of sodium nitrite to ensure complete reaction. |
| Significant Amount of Phenolic Byproduct Detected | The temperature during diazotization or before reduction exceeded 5 °C. | Improve the cooling efficiency of the reaction setup. Ensure the sodium nitrite solution is pre-cooled before addition. Add the sodium nitrite solution slowly to control any exotherm. |
| Product is Highly Colored | Formation of azo coupling byproducts. | Maintain a strongly acidic environment throughout the diazotization and reduction steps. Ensure efficient stirring to prevent localized areas of high pH. |
| Presence of Dehalogenated Impurity | The reducing conditions were too harsh. | Use a milder reducing agent or control the stoichiometry of the stannous chloride more carefully. Avoid prolonged reaction times at elevated temperatures during the reduction step. |
Data Presentation
Table 1: Hypothetical HPLC Analysis of a Crude Reaction Mixture
| Peak No. | Retention Time (min) | Proposed Identity | Peak Area (%) |
| 1 | 2.5 | 4-Chloro-3-(trifluoromethyl)phenol | 5.2 |
| 2 | 4.1 | 4-Chloro-3-(trifluoromethyl)phenylhydrazine | 75.8 |
| 3 | 5.8 | 4-Chloro-3-(trifluoromethyl)aniline | 12.3 |
| 4 | 8.2 | Azo-dimer byproduct | 6.7 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Diazotization:
-
Dissolve 10 g of 4-Chloro-3-(trifluoromethyl)aniline in 50 mL of concentrated hydrochloric acid in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in 100 mL of concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
-
Protocol 2: HPLC Method for Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Start with 30% acetonitrile and increase to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase at the initial conditions.
Mandatory Visualizations
Caption: Main synthetic pathway for 4-Chloro-3-(trifluoromethyl)phenylhydrazine HCl.
Caption: Formation pathways of common byproducts from the diazonium intermediate.
Caption: Logical workflow for troubleshooting byproduct formation.
References
Optimizing temperature for Fischer indole synthesis with substituted phenylhydrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Fischer indole synthesis, with a specific focus on the impact of temperature when using substituted phenylhydrazines. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of substituents on the phenylhydrazine affect the optimal reaction temperature?
The electronic properties of substituents on the phenylhydrazine ring significantly influence the required reaction temperature.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This facilitates the key[1][1]-sigmatropic rearrangement step, often allowing for milder reaction conditions and lower temperatures.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) decrease the electron density, making the rearrangement more difficult. Consequently, higher temperatures are generally required to achieve a reasonable reaction rate.[2][3] In some cases, reactions with strongly deactivating groups may not proceed even at elevated temperatures using standard protocols.[3][4]
Q2: My reaction is not proceeding, and TLC analysis only shows starting material. What temperature adjustments should I make?
If your reaction is not proceeding, a low reaction temperature is a likely cause, as the Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement.[5][6]
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC.[5]
-
Alternative: For particularly stubborn reactions, microwave irradiation can be an effective method to rapidly increase the temperature and promote the reaction.[1][5][7] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[1]
Q3: I am observing significant byproduct formation and a messy reaction mixture. Could the temperature be the issue?
Yes, excessively high temperatures can lead to the decomposition of the starting materials or the final indole product, resulting in a complex mixture of byproducts.[3][5]
-
Recommendation: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.[5]
-
Catalyst Consideration: The choice of acid catalyst also plays a role. Harsher acids may require lower temperatures. Consider switching to a milder Lewis acid like zinc chloride (ZnCl₂) to potentially reduce side reactions.[5]
Q4: Does the choice of acid catalyst influence the optimal temperature?
Yes, the strength of the acid catalyst can affect the required temperature. Stronger acids, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA), can often promote the reaction at lower temperatures compared to milder Lewis acids.[3][8][9][10] The choice of catalyst and temperature can also influence the regioselectivity of the reaction with unsymmetrical ketones.[9][11]
Q5: Are there general temperature ranges for different classes of substituted phenylhydrazines?
While the optimal temperature is substrate-specific, some general guidelines can be provided:
-
Phenylhydrazines with EDGs: Reactions may proceed at temperatures ranging from room temperature to reflux in solvents like acetic acid or ethanol.[3][4]
-
Phenylhydrazines with EWGs: These often require higher temperatures, typically refluxing in higher boiling point solvents or the use of microwave-assisted synthesis at temperatures ranging from 150°C to 200°C.[1][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Reaction not starting (only starting material on TLC) | Low reaction temperature. | Gradually increase the temperature and monitor by TLC.[5] Consider using microwave irradiation.[1][5] |
| Inactive or insufficient acid catalyst. | Use a stronger acid catalyst (e.g., switch from ZnCl₂ to PPA).[5] Ensure the catalyst is fresh and anhydrous. | |
| Messy reaction with multiple byproducts on TLC | Reaction temperature is too high, causing decomposition. | Lower the reaction temperature and increase the reaction time.[5] Use a milder acid catalyst.[5] |
| Low yield of the desired indole | Suboptimal temperature. | Systematically screen a range of temperatures to find the optimum. |
| Inefficient cyclization. | Consider using a stronger acid or microwave heating to facilitate the[1][1]-sigmatropic rearrangement.[1][5] |
Data on Reaction Conditions
The following table summarizes reaction conditions for the Fischer indole synthesis with various substituted phenylhydrazines.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| p-Tolyl (p-CH₃) | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | Reflux | 2.25 h | High (not specified) |
| p-Nitro (p-NO₂) | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | Reflux | 1.5 h | 10 |
| p-Nitro (p-NO₂) | Isopropyl methyl ketone | Acetic Acid/HCl | Acetic Acid/HCl | Not specified | 4 h | 30 |
| o,m-Tolyl (o,m-CH₃) | Isopropyl methyl ketone | Acetic Acid | Glacial Acetic Acid | Room Temperature | Not specified | High |
| o,p-Nitro (o,p-NO₂) | 2-Methylcyclohexanone | Acetic Acid | Glacial Acetic Acid | Reflux | Not specified | Not specified |
| Unsubstituted | Cyclohexanone | p-TSA | None (Solvent-free) | Microwave (600W) | 3 min | 91 |
| Unsubstituted | Acetophenone | Polyphosphoric Acid | None | 60 (hydrazone formation), then higher for cyclization | 30 min (hydrazone) | Not specified |
Note: "High" yield indicates that the source material described the yield as such without providing a specific quantitative value.
Experimental Protocols
General Procedure for Fischer Indole Synthesis
The Fischer indole synthesis is a versatile reaction for creating an indole nucleus from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[2][8]
Step 1: Phenylhydrazone Formation (can be isolated or formed in situ)
-
Dissolve the substituted phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.[2]
-
The mixture can be stirred at room temperature or gently heated (e.g., 60°C) for about 30 minutes to facilitate the formation of the phenylhydrazone.[5]
Step 2: Cyclization
-
Introduce an acid catalyst. This can be a Brønsted acid like polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[5][8]
-
Heat the reaction mixture to the optimal temperature. This can range from room temperature to reflux, depending on the substrates and catalyst.[3][4][6]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a base, such as a 10% sodium hydroxide solution, until it is alkaline.
-
The crude indole product will often precipitate and can be collected by vacuum filtration.
-
Wash the solid with water.
-
Purify the crude product by recrystallization or column chromatography.[2]
Example Protocol: Synthesis of 2,3,3,5-Tetramethylindolenine
This protocol is an adaptation from a study by Sajjadifar et al.[3]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.[2][3]
Visualizations
Caption: Workflow for optimizing temperature in Fischer indole synthesis.
Caption: Decision tree for troubleshooting temperature-related issues.
References
- 1. ijrpr.com [ijrpr.com]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. mdpi.com [mdpi.com]
- 11. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
This technical support center provides guidance on the stability of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride in solution. It is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a crystalline solid that is sensitive to light, air, and moisture.[1] Phenylhydrazine derivatives, in general, are susceptible to oxidation, which can be accelerated by the presence of metal ions. For optimal stability in solid form, it should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light, and in a tightly sealed container to prevent moisture absorption.[1]
Q2: What signs of degradation should I look for in my this compound solution?
Degradation of phenylhydrazine solutions is often indicated by a color change, typically to yellow or brown, due to the formation of oxidation products. You may also observe the formation of precipitates or a decrease in the expected reactivity of the solution in your experiments.
Q3: What are the primary degradation pathways for phenylhydrazines?
The primary degradation pathway for phenylhydrazines is oxidation. This can occur via autoxidation in the presence of air (oxygen). The hydrazine moiety is oxidized, which can lead to the formation of various degradation products, including aromatic hydrocarbons, nitrogen gas, and other colored byproducts. The rate of oxidation can be influenced by factors such as pH, temperature, light exposure, and the presence of metal ions which can catalyze the process.
Q4: How does pH affect the stability of this compound in solution?
The stability of phenylhydrazine solutions is significantly influenced by pH. Generally, acidic conditions can improve the stability of phenylhydrazine salts by protonating the hydrazine group, which can reduce its susceptibility to oxidation. Conversely, neutral to alkaline conditions can accelerate degradation. When preparing solutions, using an acidic buffer or dissolving the compound in an acidic solvent can enhance its stability.
Q5: What solvents are recommended for dissolving this compound?
While specific solubility data for this compound is not extensively documented in publicly available literature, phenylhydrazine hydrochlorides are generally soluble in water and polar organic solvents. For synthetic purposes, solvents such as methanol, ethanol, and mixtures containing acids are often used. It is crucial to use high-purity, degassed solvents to minimize oxidative degradation.
Troubleshooting Guides
This section addresses common issues that may be encountered during the preparation and use of this compound solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Solution turns yellow/brown shortly after preparation. | Oxidation of the phenylhydrazine moiety. | • Prepare solutions fresh before use.• Use degassed solvents (e.g., by sparging with nitrogen or argon).• Prepare solutions under an inert atmosphere.• Store solutions in amber vials to protect from light.• Consider adding an antioxidant, if compatible with your experimental system. |
| Precipitate forms in the solution upon standing. | • Degradation products may be insoluble.• Change in pH or temperature affecting solubility. | • Confirm the identity of the precipitate. It may be a degradation product.• Ensure the pH of the solution is maintained within a range where the compound and its hydrochloride salt are soluble.• Check the storage temperature to ensure it is appropriate for maintaining solubility. |
| Inconsistent or poor results in subsequent reactions. | Loss of potency due to degradation of the reagent. | • Use freshly prepared solutions for critical experiments.• Quantify the concentration of the active phenylhydrazine in your stock solution using a validated analytical method (e.g., HPLC) before use.• Store stock solutions at low temperatures (e.g., 2-8°C) and for a limited duration. |
| Difficulty dissolving the solid. | • Inappropriate solvent selection.• Low-quality or partially degraded starting material. | • Test solubility in a small scale with different solvents or solvent mixtures.• Gentle warming and sonication may aid dissolution, but be cautious as heat can accelerate degradation.• Ensure the starting material is of high purity and has been stored correctly. |
Data Presentation
Table 1: Stability of this compound in Solution under Different Temperature Conditions
| Solvent System | Concentration (mg/mL) | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Time (%) | Observations (e.g., color change) |
| 4 | 24 | |||||
| 4 | 48 | |||||
| 25 (Room Temp) | 24 | |||||
| 25 (Room Temp) | 48 | |||||
| 40 | 24 | |||||
| 40 | 48 |
Table 2: Influence of pH on the Stability of this compound in Aqueous Buffers
| Buffer pH | Concentration (mg/mL) | Temperature (°C) | Time (hours) | Initial Purity (%) | Purity after Time (%) | Observations (e.g., color change) |
| 3.0 | 25 | 24 | ||||
| 5.0 | 25 | 24 | ||||
| 7.0 | 25 | 24 | ||||
| 9.0 | 25 | 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
At specified time points, withdraw a sample, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in a temperature-controlled oven at 60°C for 24 hours.
-
At specified time points, withdraw a sample and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
Instrumentation:
-
HPLC with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
UV Detector
Mobile Phase:
-
A gradient or isocratic mobile phase can be developed. A good starting point is a mixture of acetonitrile and a phosphate buffer. For example, a mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid). The exact ratio should be optimized.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (this should be optimized based on the UV spectrum of the compound)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
References
Technical Support Center: Improving Regioselectivity of the Fischer Indole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the regioselectivity of the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of the Fischer indole synthesis when using an unsymmetrical ketone?
A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is primarily governed by a combination of four key factors:
-
Acid Catalyst: The nature and strength of the acid catalyst are critical. Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can lead to different regiomeric ratios.[1][2] Stronger acids or reagents like Eaton's reagent (P₂O₅/MeSO₃H) can significantly influence the outcome.[3]
-
Steric Effects: The steric bulk of the substituents on both the arylhydrazine and the ketone play a significant role. The key[4][4]-sigmatropic rearrangement step is sensitive to steric hindrance, often favoring the formation of the less sterically hindered ene-hydrazine intermediate.
-
Electronic Effects: Electron-donating groups on the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups can hinder it. The position of these substituents (ortho, meta, or para) can direct the cyclization to a specific position.
-
Reaction Conditions: Temperature and reaction time can impact the product ratio. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to the kinetically favored isomer.
Q2: How do I favor the formation of a 3-unsubstituted indole when using a methyl ketone?
A2: To favor the formation of a 3-unsubstituted indole from a methyl ketone, the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) as the acid catalyst has been shown to provide excellent regiocontrol.[3] This is often the method of choice when trying to force the reaction towards the less substituted side of the ketone.
Q3: Can protecting groups be used to control the regioselectivity?
A3: Yes, N-acyl protecting groups on the hydrazine can influence the regioselectivity. For example, the use of an N-Cbz (carboxybenzyl) protecting group has been reported in the synthesis of N-Cbz-indoles.[5] These groups can alter the electronic properties and steric environment of the hydrazine, thereby influencing the ene-hydrazine formation and subsequent cyclization.
Q4: What are common side reactions that can affect the yield and regioselectivity?
A4: Common side reactions include:
-
Incomplete reaction: The starting hydrazone may not fully convert to the indole.
-
Degradation of starting materials or product: Harsh acidic conditions and high temperatures can lead to decomposition.
-
Formation of isomeric byproducts: With unsymmetrical ketones, a mixture of regioisomers is a common issue.
-
Abnormal Fischer Indole Synthesis: In some cases, particularly with certain substituted phenylhydrazones (e.g., 2-methoxyphenylhydrazone), unexpected products can be formed due to alternative cyclization pathways.[6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity with an Unsymmetrical Ketone
You are obtaining a mixture of the two possible regioisomeric indoles and want to favor the formation of one over the other.
References
- 1. A three-component Fischer indole synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithnj.com [researchwithnj.com]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor reactivity of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address the challenges associated with the poor reactivity of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride in chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than other phenylhydrazines?
A1: The reactivity of this compound is significantly reduced due to the strong electron-withdrawing effects of both the chlorine atom and the trifluoromethyl (-CF3) group. These groups decrease the electron density on the phenyl ring and, crucially, on the nitrogen atoms of the hydrazine moiety. This lowered nucleophilicity makes it less effective in initial condensation steps with carbonyl compounds and slows down the key[1][1]-sigmatropic rearrangement in reactions like the Fischer indole synthesis.[2]
Q2: What is the primary application of this reagent?
A2: This reagent is almost exclusively used as a precursor for the Fischer indole synthesis to create highly functionalized indole rings, specifically those bearing 6-chloro and 7-(trifluoromethyl) substituents.[3] These resulting indole structures are valuable scaffolds in the development of pharmaceuticals and agrochemicals.[1]
Q3: How does the hydrochloride salt form affect the reaction?
A3: The compound is supplied as a hydrochloride salt for improved stability and handling. In the reaction, the free base hydrazine is the reactive species. The reaction is typically conducted under acidic conditions, which are required for the Fischer indole synthesis mechanism.[4][5] Therefore, the hydrochloride salt is generally used directly, as the reaction medium is already acidic. However, if the initial hydrazone formation is performed separately under non-acidic conditions, a base would be required to liberate the free hydrazine.
Q4: What kind of catalysts are required for reactions involving this compound?
A4: Due to its deactivation, strong acid catalysts are necessary. These can be Brønsted acids, such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH), as well as Lewis acids like zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃).[4][6] The choice of catalyst is a critical parameter for driving the reaction to completion.[6][7]
Troubleshooting Guide
Problem 1: My Fischer indole synthesis reaction is not proceeding, or the yield is extremely low.
This is the most common issue encountered with this substrate, stemming directly from its poor reactivity.
-
Cause A: Inadequate Acid Catalysis. The catalyst may be too weak or used in insufficient quantity to promote the rate-limiting rearrangement step.
-
Solution: Switch to a stronger acid catalyst. If you are using a milder acid like acetic acid or a weak Lewis acid, consider moving to polyphosphoric acid (PPA) or a robust Lewis acid like ZnCl₂ at higher loadings. Elevated temperatures are almost always required.[8]
-
-
Cause B: Suboptimal Temperature and Reaction Time. The activation energy for the cyclization of electron-deficient hydrazones is high.
-
Cause C: Poor Hydrazone Formation. The initial condensation between the deactivated hydrazine and the carbonyl compound may be incomplete.
-
Solution: Consider a two-step procedure. First, form the hydrazone intermediate under conditions optimized for its formation (e.g., refluxing in ethanol or acetic acid).[1] Isolate the hydrazone and then subject it to the harsher cyclization conditions with a strong acid catalyst. This ensures the first step is complete before attempting the more demanding cyclization.[2]
-
Problem 2: I am observing significant charring or tar formation at high temperatures.
This indicates that the harsh conditions required for the reaction are also causing degradation of the starting materials or the indole product.
-
Cause A: Excessively Strong Acid or High Temperature. While strong conditions are needed, they can lead to decomposition.
-
Solution: Perform a systematic optimization of the catalyst and temperature. Screen several strong acids to find one that provides a balance between reactivity and stability. For example, Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes promote difficult cyclizations at lower temperatures than PPA. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and minimize byproduct formation by allowing for rapid, controlled heating.[1][9]
-
-
Cause B: Unstable Product. The resulting indole itself may be unstable under the reaction conditions.
-
Solution: As soon as TLC indicates the formation of the product and consumption of the starting material, work up the reaction immediately. Do not leave the reaction heating unnecessarily, as this will promote the formation of tarry byproducts.[9]
-
Problem 3: The reaction with an unsymmetrical ketone is giving a mixture of regioisomers.
The Fischer indole synthesis with unsymmetrical ketones can produce two different indole products.
-
Cause: Lack of Regiocontrol in the Cyclization Step. The direction of the cyclization is influenced by the stability of the intermediate enamine, which can be affected by the acid catalyst and solvent.[10]
-
Solution: The regiochemical outcome is notoriously difficult to control and is influenced by a complex interplay between the substrate, catalyst, and solvent.[10] Some studies suggest that the choice of Lewis acid can influence the isomer ratio, but this is not always predictable.[10] The most reliable solution is to choose a symmetrical ketone or a carbonyl compound where one α-position is blocked (e.g., lacks protons) to ensure only one product can be formed. If an unsymmetrical ketone must be used, a careful screening of various acid catalysts (both Brønsted and Lewis) and solvents is necessary to optimize for the desired regioisomer, followed by careful chromatographic separation.[10]
-
Data Presentation
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis with Electron-Deficient Hydrazines.
| Catalyst Type | Catalyst Example | Typical Conditions | Expected Yield | Key Considerations |
| Brønsted Acid | Acetic Acid (AcOH) | Reflux | Very Low to None | Generally too weak for this deactivated substrate.[4] |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Toluene, Reflux | Moderate | Stronger than AcOH; a good starting point for optimization.[6] |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | High Temperature | Moderate to Good | Effective but can cause significant charring if not controlled.[4][6] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 100-150°C, neat | Good to High | Often the catalyst of choice for difficult cyclizations; acts as both catalyst and solvent.[1] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | High Temperature, neat or in high-boiling solvent | Good to High | Very common and effective; requires high temperatures and can be hygroscopic.[4][11] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Acetic Acid or Toluene, 80-110°C | Moderate to Good | Powerful but moisture-sensitive; must be handled under inert conditions.[4][11] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | High-boiling solvent | Moderate | Strong Lewis acid but can also promote side reactions.[4][6] |
Yields are generalized based on literature for electron-deficient substrates and may vary significantly based on the specific carbonyl partner and reaction conditions.
Experimental Protocols
Protocol 1: One-Pot Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol is recommended for overcoming the poor reactivity of this compound.
Materials:
-
This compound (1.0 eq)
-
Ketone or Aldehyde (1.1 eq)
-
Polyphosphoric Acid (PPA) (10-20x weight of hydrazine)
-
Ice water
-
Sodium hydroxide solution (e.g., 5 M NaOH)
-
Ethyl acetate or Dichloromethane for extraction
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq) and the selected carbonyl compound (1.1 eq).
-
Add polyphosphoric acid (PPA) to the flask. The amount should be sufficient to ensure the mixture can be stirred effectively at elevated temperatures.
-
Heat the mixture with vigorous stirring to 100-140°C. The optimal temperature will depend on the specific carbonyl substrate and should be determined empirically.
-
Maintain the temperature and monitor the reaction's progress by TLC (a co-spot of the starting material is recommended). The reaction may take 2-8 hours.
-
Once the reaction is complete (or no further progress is observed), cool the flask to about 60-70°C.
-
Caution: Exothermic reaction. Carefully and slowly pour the viscous reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralize the resulting acidic aqueous slurry by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7-8. Monitor the temperature of the mixture during neutralization.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude indole product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Key steps in the Fischer Indole Synthesis pathway.
Caption: Decision logic for selecting an appropriate acid catalyst.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. Here, you will find detailed information on the removal of unreacted starting material and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization, acidic precipitation, and chromatographic techniques. Recrystallization from a suitable solvent system is often the preferred method for removing most impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can arise from the starting materials, side reactions, or degradation. Common impurities include unreacted 4-Chloro-3-(trifluoromethyl)aniline, positional isomers, and by-products from the diazotization and reduction steps of the synthesis.[1] Dechlorination by-products may also be present.[1]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of the compound can be reliably determined using High-Performance Liquid Chromatography (HPLC).[1] Other analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify impurities.
Q4: Is this compound stable?
A4: Phenylhydrazine hydrochlorides are generally more stable than their free base counterparts. However, they can be sensitive to heat, light, and air. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The chosen solvent is too good a solvent for the compound, even at low temperatures. | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Refer to the solubility table below. |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Oily Precipitate Forms Instead of Crystals | The solution is supersaturated with impurities. | Try a pre-purification step, such as an extraction, before recrystallization. Seeding the solution with a pure crystal of the desired compound can also promote crystallization. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Colored Impurities Remain After Recrystallization | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
| The compound has started to decompose. | Phenylhydrazines can be sensitive to prolonged heating. Minimize the time the solution is kept at high temperatures. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). | |
| Persistent Impurities Detected by HPLC | The impurity has very similar solubility properties to the product. | A different purification technique may be necessary. Consider column chromatography on silica gel or preparative HPLC. |
| The impurity is a positional isomer. | Isomers can be particularly challenging to separate by recrystallization. A highly efficient chromatographic method may be required. |
Quantitative Data
Table 1: Solubility of Phenylhydrazine Hydrochlorides in Common Solvents
| Solvent | Solubility | Notes |
| Water | Soluble in hot water, less soluble in cold water. | A common solvent for recrystallization of phenylhydrazine hydrochlorides.[2] |
| Ethanol | Soluble. | Often used for recrystallization, sometimes in combination with water. |
| Methanol | Soluble. | Can be used for recrystallization. |
| Diethyl Ether | Sparingly soluble to insoluble. | Can be used as a wash solvent to remove non-polar impurities. |
| Toluene | Sparingly soluble to insoluble. | Useful for extractions of the free base. |
Table 2: Typical Yields for Purification Methods
| Purification Method | Typical Recovery Yield | Reference |
| Recrystallization from water/HCl | 85-90% | [2] |
| Extraction and Precipitation | >90% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general procedure adapted from the purification of phenylhydrazine hydrochloride and should be optimized for your specific experimental conditions.
Materials:
-
Crude this compound
-
Deionized water
-
Concentrated Hydrochloric Acid (HCl)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. For every 10 grams of crude material, add approximately 60 mL of deionized water.[2]
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. Avoid boiling for extended periods to minimize decomposition.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the mixture for a few minutes.[2]
-
Hot Filtration: If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.
-
Acidification and Crystallization: To the hot filtrate, cautiously add concentrated hydrochloric acid (approximately 20 mL for every 60 mL of water used).[2] Allow the solution to cool slowly to room temperature.
-
Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold water or a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Extraction of the Free Base for Purification
This protocol is useful for removing non-basic impurities.
Materials:
-
Crude this compound
-
Deionized water
-
25% Sodium Hydroxide (NaOH) solution
-
An organic solvent immiscible with water (e.g., toluene or dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the solution in an ice bath and slowly add a 25% sodium hydroxide solution with stirring until the solution is basic (pH > 10).[2] This will liberate the free phenylhydrazine base, which may appear as an oil or solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base with an organic solvent (e.g., toluene) multiple times.[2]
-
Washing: Combine the organic extracts and wash them with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Conversion back to Hydrochloride: The purified free base can then be re-dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in ether or by bubbling HCl gas through the solution to precipitate the pure hydrochloride salt.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: General signaling pathway of the Fischer Indole Synthesis.
References
Technical Support Center: Synthesis of Trifluoromethyl-containing Indoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in the synthesis of trifluoromethyl-containing indoles.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in my synthesis of a 2-trifluoromethyl indole via domino trifluoromethylation/cyclization of a 2-alkynylaniline. What are the potential causes?
A1: Low yields in this reaction can often be attributed to several factors. Key considerations include the nature of the protecting group on the aniline nitrogen, the electronic properties of the substituents on the aromatic ring, and the reaction conditions.
-
Protecting Group: N-tosyl and N-mesyl derivatives are crucial for successful cyclization and product formation.[1] Ensure you are using one of these protecting groups.
-
Substituent Effects: Electron-donating groups on the 2-alkynylaniline generally lead to higher product yields compared to electron-withdrawing groups.[1] If your substrate contains strong electron-withdrawing groups, lower yields can be expected.
-
Reaction Conditions: Temperature, concentration, and the presence of additives like TMEDA (tetramethylethylenediamine) significantly impact the yield.[1] Optimization of these parameters is critical. TMEDA can play a dual role as both a ligand and a carbon donor in certain variations of the synthesis.[1]
Q2: My Fischer indole synthesis to produce an N-trifluoromethyl indole is failing or giving a low yield. What are the common pitfalls?
A2: The success of the Fischer indole synthesis for N-CF3 indoles is highly dependent on the stability of the N-CF3 hydrazine precursor and the reaction conditions for the cyclization step.
-
Hydrazine Stability: While N-CF3 hydrazines have been shown to be remarkably robust and compatible with various reaction conditions, including strongly acidic media, their synthesis and handling can be challenging.[2] Ensure the purity and stability of your N-CF3 hydrazine starting material.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[3] While standard conditions often use H₂SO₄ in methanol at elevated temperatures (e.g., 80 °C), the optimal acid and conditions can be substrate-dependent.[2]
-
Substituent Effects: The presence of ortho-substituents on the arylhydrazine can significantly slow down the reaction and lead to lower yields.[2] Meta- and para-substituents are generally better tolerated.[2]
Q3: In my palladium-catalyzed synthesis of a trifluoromethyl-containing indole, the reaction is sluggish and gives a low yield. What should I investigate?
A3: Palladium-catalyzed methods are sensitive to a variety of factors. Low yields can often be traced back to the choice of catalyst, ligand, base, solvent, or the nature of the directing group.
-
Catalyst and Ligand: The combination of the palladium source (e.g., Pd(OAc)₂, Pd(hfac)₂) and the phosphine ligand (e.g., PPh₃) is crucial.[4][5] Screening different combinations may be necessary to find the optimal system for your specific substrates.[6]
-
Base and Solvent: The choice of base (e.g., Na₂CO₃, Na₃PO₄) and solvent (e.g., THF, PhCF₃) can significantly influence the reaction outcome.[4][5] A mixed solvent system may sometimes provide better results.[4]
-
Directing Group: For reactions involving C-H activation, the directing group is essential for the success of the transformation.[4] Ensure you are using an appropriate and effective directing group.
-
Steric Hindrance: Substrates with significant steric hindrance, such as 1,1- and 1,2-disubstituted alkenes, may be incompatible with the reaction, leading to low or no product formation.[4]
Q4: I am observing the formation of multiple side products in my reaction mixture. What are the likely byproducts and how can I minimize them?
A4: The formation of side products is a common challenge. Depending on the synthetic route, these can include over-fluorinated products, decomposition products, or byproducts from competing reaction pathways.
-
Over-fluorination: In direct fluorination reactions, it is possible to introduce more than one fluorine atom. Careful control of the stoichiometry of the fluorinating agent is necessary to minimize this.
-
Decomposition: Trifluoromethyl-containing indoles can be sensitive to harsh reaction conditions. Prolonged reaction times or excessively high temperatures can lead to decomposition.[3] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Competing Pathways: In some reactions, such as the Fischer indole synthesis, electron-donating substituents can promote a competing heterolytic N-N bond cleavage, preventing the desired cyclization.[7]
Q5: I am facing difficulties in purifying my trifluoromethylated indole product. What are some common purification challenges and how can I address them?
A5: Purification of fluorinated compounds can sometimes be challenging due to their unique physical properties.
-
TLC Analysis: The presence of a tertiary amine in the indole structure can lead to tailing on silica gel TLC plates. Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent can often improve the spot shape and separation.
-
Column Chromatography: If you are struggling to separate your product from impurities, trying different solvent systems is the first step. For particularly difficult separations, consider using a different stationary phase, such as alumina or reverse-phase silica gel.
-
Volatility: Some trifluoromethylated indoles may be volatile. Care should be taken during solvent removal under reduced pressure to avoid loss of product.
Troubleshooting Guides
Low Yield in Domino Trifluoromethylation/Cyclization
| Potential Cause | Troubleshooting Step |
| Incorrect or degraded N-protecting group | Verify the structure and purity of the starting 2-alkynylaniline. Ensure an N-tosyl or N-mesyl group is present.[1] |
| Strong electron-withdrawing groups on the substrate | Consider modifying the synthetic strategy if possible. Be aware that lower yields are expected with such substrates.[1] |
| Suboptimal reaction temperature | Perform a temperature screen to find the optimal condition for your specific substrate.[1] |
| Incorrect concentration or absence of TMEDA | Optimize the concentration of the reaction and the amount of TMEDA additive.[1] |
Incomplete Conversion in Fischer Indole Synthesis of N-CF3 Indoles
| Potential Cause | Troubleshooting Step |
| Inactive or impure N-CF3 hydrazine | Ensure the purity of the starting hydrazine. Consider re-purifying or synthesizing a fresh batch. |
| Insufficient or inappropriate acid catalyst | Screen different Brønsted or Lewis acids and optimize the catalyst loading.[3] |
| Low reaction temperature | Cautiously increase the reaction temperature while monitoring for decomposition.[3] |
| Steric hindrance from ortho-substituents | Be aware that ortho-substituted hydrazines react slower and may require longer reaction times or higher temperatures.[2] |
Experimental Protocols
General Protocol for Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This protocol is a general representation based on the work by Ye et al.[1]
-
To a reaction tube, add the N-protected 2-alkynylaniline (1.0 equiv.), CuCF₃ reagent (2.0 equiv.), and a suitable ligand such as TMEDA (2.0 equiv.).
-
Add the appropriate solvent (e.g., DMF) under an inert atmosphere.
-
Stir the reaction mixture at the optimized temperature (e.g., 60-100 °C) for the required time (typically several hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Fischer Indole Synthesis of N-CF3 Indoles
This protocol is a general representation based on the work by Gemoets et al.[2]
-
In a reaction vessel, dissolve the N-CF3 arylhydrazine (1.0 equiv.) and the corresponding ketone or aldehyde (1.1 equiv.) in a suitable solvent (e.g., methanol).
-
Add the acid catalyst (e.g., H₂SO₄) dropwise at room temperature.
-
Heat the reaction mixture to the optimal temperature (e.g., 80 °C) and stir for the required duration.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of trifluoromethyl-containing indoles.
References
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 2. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride and Other Substituted Phenylhydrazines in Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride with other substituted phenylhydrazines, focusing on their performance in chemical synthesis and their potential in drug discovery. The content is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
Physicochemical Properties: A Comparative Overview
The reactivity and utility of substituted phenylhydrazines are significantly influenced by their inherent physicochemical properties. The nature and position of substituents on the phenyl ring alter the electron density of the hydrazine moiety, thereby affecting melting point, solubility, and stability. Electron-withdrawing groups (EWGs) like chloro (-Cl) and trifluoromethyl (-CF3) decrease electron density, while electron-donating groups (EDGs) like methoxy (-OCH3) and methyl (-CH3) increase it.
Below is a comparative table summarizing the key physicochemical properties of this compound and other representative substituted phenylhydrazines.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | 40566-70-9 | C7H7Cl2F3N2 | 247.05 | Not available | Soluble in polar organic solvents |
| Phenylhydrazine hydrochloride | 59-88-1 | C6H9ClN2 | 144.60 | 250-254 (dec.)[1][2][3][4] | Soluble in water (50 g/L at 20°C)[1], ethanol, and other polar solvents[5] |
| 4-Chlorophenylhydrazine hydrochloride | 1073-70-7 | C6H8Cl2N2 | 179.05 | 216 (dec.) | Soluble in hot water and methanol[6] |
| 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 | C7H11ClN2O | 174.63 | 162 - 165 | Data not readily available |
| 4-Nitrophenylhydrazine | 100-16-3 | C6H7N3O2 | 153.14 | 157 - 160 | Slightly soluble in water |
| 4-Methylphenylhydrazine hydrochloride (p-Tolylhydrazine hydrochloride) | 637-60-5 | C7H11ClN2 | 158.63 | 224 - 226 | Data not readily available |
| 4-(Trifluoromethyl)phenylhydrazine | 368-90-1 | C7H7F3N2 | 176.14 | 63-65 | Data not readily available |
| 4-(Trifluoromethoxy)phenylhydrazine hydrochloride | 133115-72-7 | C7H8ClF3N2O | 228.60 | 230 | Data not readily available |
Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of the substituted phenylhydrazine is critical as it dictates the reaction conditions and the yield of the resulting indole.
General Reaction Scheme:
Substituted Phenylhydrazine + Ketone/Aldehyde --(Acid Catalyst)--> Substituted Indole
Generally, phenylhydrazines with electron-donating groups facilitate the key[7][7]-sigmatropic rearrangement step of the Fischer indole synthesis, often leading to higher yields under milder conditions.[8] Conversely, phenylhydrazines bearing electron-withdrawing groups, such as 4-Chloro-3-(trifluoromethyl)phenylhydrazine, make the rearrangement more challenging, necessitating harsher reaction conditions like stronger acids and higher temperatures, which may result in lower yields.[8]
The following table provides a comparative summary of reported yields for the Fischer indole synthesis using various substituted phenylhydrazines.
| Phenylhydrazine Substituent | Carbonyl Compound | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-Cl, 3-CF3 | Generic Ketone | Not Specified | Not Specified | Data not readily available | - |
| 4-Cl | Propiophenone | Acetic Acid | Reflux | Moderate | [9] |
| 4-OCH3 | Propiophenone | Oxalic acid/Dimethylurea (mechanochemical) | Ball milling | 79 | [10] |
| 4-NO2 | Isopropyl methyl ketone | Acetic acid/HCl | Reflux, 4h | 30 | [7] |
| 4-CH3 | Isopropyl methyl ketone | Acetic Acid | Room Temperature, 2.25h | High | [8] |
| Unsubstituted | Acetone | Acetic Acid | Boiling | 50 (of tetrahydrocarbazole) | [7] |
| 2-OCH3 | Ethyl pyruvate | HCl/EtOH | Not Specified | Low (normal product) | [10] |
Experimental Protocols
General Synthesis of Substituted Phenylhydrazine Hydrochlorides
Substituted phenylhydrazine hydrochlorides are typically synthesized from the corresponding anilines via a two-step process involving diazotization followed by reduction.
Workflow for the Synthesis of Substituted Phenylhydrazine Hydrochlorides
References
- 1. 59-88-1 CAS MSDS (Phenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. chemiis.com [chemiis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Electron-Withdrawing Groups in Fischer Indole Synthesis for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the Fischer indole synthesis remains a cornerstone for constructing the indole nucleus, a privileged scaffold in a multitude of pharmaceuticals. The electronic nature of substituents on the starting phenylhydrazine dramatically influences reaction efficiency, yield, and the required conditions. This guide provides an objective comparison of the performance of various electron-withdrawing groups (EWGs) in this critical reaction, supported by experimental data, to aid in synthetic strategy and optimization.
The Fischer indole synthesis, a venerable reaction discovered in 1883, proceeds through the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound.[1][2] The electronic character of substituents on the phenylhydrazine ring plays a pivotal role in the facility of the key[1][1]-sigmatropic rearrangement step. While electron-donating groups (EDGs) generally accelerate the reaction, electron-withdrawing groups (EWGs) decrease the electron density of the aromatic ring, making the rearrangement more challenging.[3] Consequently, reactions involving phenylhydrazines bearing EWGs often necessitate harsher conditions, such as stronger acids and higher temperatures, and may result in lower yields.[3] This guide focuses on a comparative study of common EWGs—nitro, cyano, halo, and ester groups—and their impact on the outcome of the Fischer indole synthesis.
Comparative Performance of Electron-Withdrawing Groups
The following table summarizes quantitative data from various studies on the Fischer indole synthesis, showcasing the impact of different electron-withdrawing groups on reaction yields. It is important to note that reaction conditions vary across these examples, which can also significantly influence the outcome.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference(s) |
| Nitro (-NO₂) | ||||||
| p-Nitro | Isopropyl methyl ketone | Acetic Acid | Reflux | 1.5 h | 10 | [2] |
| p-Nitro | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux | 4 h | 30 | [2] |
| o-Nitro | 2-Methylcyclohexanone | Acetic Acid | Reflux | 24 h | High (not specified) | [2] |
| p-Nitro | 2-Methylcyclohexanone | Acetic Acid | Reflux | 24 h | 53 | |
| Cyano (-CN) | ||||||
| p-Cyano | 1,1-Dimethoxy-6-chlorohexane | Ethanol / Water | 72 | 1.1 h | 80 | |
| Halo (-Cl, -Br, -I) | ||||||
| p-Chloro | Propiophenone | Oxalic acid, Dimethylurea | Ball mill | 400 min | Low conversion | |
| p-Bromo | Olefin | - | - | - | 39 | [4] |
| 2-Chloro, 4-Iodo | 2-Butanone | Polyphosphoric Acid | 90 | 3 h | 75-85 | [5] |
| 2-Chloro, 4-Iodo | Ethyl 2-methylacetoacetate | Polyphosphoric Acid | 100 | 4 h | 70-80 | [5] |
| Ester (-COOR) | ||||||
| Ester moiety | Methyl ketone | - | - | - | 43 | |
| Ester moiety | Methyl ketone | - | - | - | 67 |
Key Observations:
-
Nitro Group: The strongly deactivating nitro group generally leads to low yields, as seen with p-nitrophenylhydrazine and isopropyl methyl ketone (10-30%).[2] However, the choice of the carbonyl partner can have a significant impact, with the reaction of p-nitrophenylhydrazine and 2-methylcyclohexanone affording a much higher yield of 53%. Harsher conditions, such as the addition of HCl, can improve yields but they often remain modest.
-
Cyano Group: The p-cyano group, another potent electron-withdrawing substituent, can provide good yields under optimized one-pot conditions, as demonstrated by the 80% yield in the synthesis of a 5-cyanoindole derivative.
-
Halo Groups: Halogen substituents generally have a detrimental effect on the reaction, leading to lower conversion rates. For instance, the reaction with p-chlorophenylhydrazine showed low conversion even after an extended reaction time. However, polyhalogenated systems can still produce good to excellent yields (70-85%) under strong acid catalysis (polyphosphoric acid), indicating that the reaction conditions can be tailored to overcome the deactivating effect.[5]
-
Ester Group: The Fischer indole synthesis is compatible with ester functionalities, providing moderate to good yields (43-67%). This is particularly valuable for the synthesis of indole derivatives that can be further functionalized via the carboxylic acid group.
Reaction Mechanism and Influence of Electron-Withdrawing Groups
The generally accepted mechanism for the Fischer indole synthesis involves several key steps. The influence of electron-withdrawing groups is most pronounced during the[1][1]-sigmatropic rearrangement.
Figure 1. General mechanism of the Fischer indole synthesis.
Electron-withdrawing groups on the aryl ring decrease the nucleophilicity of the aromatic system, thereby disfavoring the crucial C-C bond formation in the[1][1]-sigmatropic rearrangement and slowing down the reaction rate. This electronic deficit often necessitates more forceful conditions to drive the reaction to completion.
Experimental Protocols
Below are detailed experimental protocols for the Fischer indole synthesis with representative electron-withdrawing groups.
Protocol 1: Synthesis of 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole (Nitro Group)
This protocol is adapted from the synthesis of nitroindolenines.[2]
Materials:
-
o-Nitrophenylhydrazine (1.89 mmol)
-
2-Methylcyclohexanone (1.89 mmol)
-
Glacial acetic acid (0.05 mol)
-
1 M Sodium hydroxide solution
-
Chloroform (CDCl₃) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of o-nitrophenylhydrazine (0.29 g, 1.89 mmol), 2-methylcyclohexanone (0.21 g, 1.89 mmol), and glacial acetic acid (3 g, 0.05 mol) is refluxed with stirring for 24 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The mixture is neutralized with 1 M NaOH solution, diluted with water (100 mL), and extracted with CDCl₃ (3 x 100 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is removed by evaporation to yield the crude product.
Protocol 2: One-Pot Synthesis of 5-Cyanoindoles (Cyano Group)
This is a general protocol that can be adapted for various ketones and aldehydes.
Materials:
-
4-Cyanophenylhydrazine Hydrochloride (1.0 eq)
-
Ketone or Aldehyde (e.g., cyclohexanone, 1.0-1.2 eq)
-
Ethanol
-
Deionized Water
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Preparation of the Carbonyl Solution: In a round-bottom flask under an inert atmosphere, dissolve the carbonyl compound (1.0 eq) in a mixture of ethanol and water. Heat gently to ensure complete dissolution.
-
Preparation of the Hydrazine Solution: In a separate flask, dissolve 4-Cyanophenylhydrazine Hydrochloride (1.0-1.2 eq) in a mixture of ethanol and water.
-
Reaction: Heat the carbonyl solution to the desired reaction temperature (e.g., 72-74°C). Slowly add the 4-Cyanophenylhydrazine Hydrochloride solution dropwise to the heated carbonyl solution over 15-30 minutes.
-
Reaction Monitoring: Maintain the reaction mixture at the set temperature with continuous stirring for the required time (e.g., 1.1 hours), monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the mixture can be concentrated and the residue purified by column chromatography.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., 55% aqueous ethanol).
Protocol 3: Synthesis of 7-Chloro-5-iodo-2,3-dimethyl-1H-indole (Halo Groups)
This protocol is adapted from the synthesis of halogenated indoles.[5]
Materials:
-
(2-Chloro-4-iodophenyl)hydrazine hydrochloride
-
2-Butanone
-
Polyphosphoric acid (PPA)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, (2-chloro-4-iodophenyl)hydrazine hydrochloride and an equimolar amount of 2-butanone are added.
-
Polyphosphoric acid is added to the mixture with stirring to form a stirrable paste.
-
The reaction mixture is heated to 90°C and stirred for 3 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing ice water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 7-chloro-5-iodo-2,3-dimethyl-1H-indole.
Conclusion
The presence of electron-withdrawing groups on the phenylhydrazine ring generally impedes the Fischer indole synthesis, necessitating more forcing reaction conditions and often resulting in lower yields compared to their electron-donating counterparts. However, as the provided data illustrates, with careful selection of the carbonyl partner and optimization of the reaction conditions—including the choice of acid catalyst, solvent, and temperature—a wide variety of indoles bearing electron-withdrawing groups can be successfully synthesized. This comparative guide serves as a practical resource for chemists in the pharmaceutical and related industries, facilitating informed decisions in the design and execution of synthetic routes to valuable indole-containing target molecules.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Reactivity Face-Off: Chloro- vs. Fluoro-Substituted Phenylhydrazines in Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that can significantly influence the outcome of a synthetic route. Substituted phenylhydrazines are key building blocks in the synthesis of various heterocyclic compounds, most notably indoles via the Fischer indole synthesis. The nature and position of the substituent on the phenyl ring can dramatically alter the reactivity of the hydrazine moiety, affecting reaction rates, yields, and even the feasibility of a transformation. This guide provides a detailed comparison of the reactivity of chloro- and fluoro-substituted phenylhydrazines, supported by an understanding of their electronic effects and a general experimental framework.
Electronic Effects: The Deciding Factor in Reactivity
The reactivity of substituted phenylhydrazines is primarily governed by the electronic properties of the substituent on the aromatic ring. Both chlorine and fluorine are halogens and are thus electron-withdrawing groups. However, the interplay of their inductive and resonance effects leads to nuanced differences in their influence on the electron density of the phenylhydrazine system.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atom. Fluorine is the most electronegative element, and therefore, it exerts a stronger electron-withdrawing inductive effect than chlorine. This effect deactivates the aromatic ring and reduces the nucleophilicity of the hydrazine nitrogens.
-
Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the halogen into the π-system of the benzene ring. This electron donation opposes the inductive effect. While both halogens exhibit a resonance effect, it is more pronounced for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.
The overall electronic effect of the halogen substituent is a balance between these two opposing forces. For both chlorine and fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring compared to unsubstituted phenylhydrazine. However, the relative strengths of these effects for chloro and fluoro substituents lead to differences in their reactivity.
Reactivity in the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the synthesis of indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to form the indole ring.[1]
The electronic nature of the substituent on the phenylhydrazine ring plays a crucial role in the rate-determining steps of this synthesis. Electron-withdrawing groups, such as halogens, generally slow down the reaction compared to electron-donating groups. This is because they decrease the electron density on the nitrogen atoms of the hydrazine, making them less nucleophilic for the initial attack on the carbonyl compound and potentially disfavoring the key[1][1]-sigmatropic rearrangement.
Qualitative Reactivity Comparison:
| Feature | Chloro-Substituted Phenylhydrazine | Fluoro-Substituted Phenylhydrazine | Rationale |
| Inductive Effect (-I) | Stronger than H, Weaker than F | Strongest among halogens | Fluorine is more electronegative than chlorine. |
| Resonance Effect (+R) | Weaker than F | Stronger than Cl | Better 2p-2p orbital overlap between F and C. |
| Overall Electronic Effect | Electron-withdrawing | Strongly electron-withdrawing | The stronger -I effect of fluorine dominates. |
| Expected Reactivity | Generally higher than fluoro-substituted | Generally lower than chloro-substituted | The stronger deactivating effect of fluorine is expected to reduce the overall reaction rate. |
It is important to note that the position of the substituent (ortho, meta, or para) will also significantly influence reactivity due to steric and electronic reasons. The information presented here primarily pertains to para-substituted phenylhydrazines, where steric effects are minimized.
Experimental Protocol: A General Framework for the Fischer Indole Synthesis
The following is a general experimental protocol for the Fischer indole synthesis that can be adapted for use with both chloro- and fluoro-substituted phenylhydrazines. Optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) is often necessary to achieve the best results for a specific substrate.
Materials:
-
Substituted Phenylhydrazine (e.g., 4-chlorophenylhydrazine or 4-fluorophenylhydrazine)
-
Carbonyl Compound (Aldehyde or Ketone)
-
Acid Catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene, or the acid catalyst itself)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic Solvent for Extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in a suitable solvent like ethanol. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction. Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (can be monitored by TLC). The hydrazone can be isolated or used directly in the next step.
-
Indolization: To the phenylhydrazone (or the in-situ generated mixture), add the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates. For example, glacial acetic acid can serve as both the solvent and the catalyst, often requiring elevated temperatures (reflux). Alternatively, stronger catalysts like polyphosphoric acid or Lewis acids like zinc chloride can be used, sometimes at lower temperatures.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure indole.
Visualizing the Process
Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Fischer Indole Synthesis Signaling Pathway
References
A Comparative Guide to the Biological Activity of Indoles Potentially Derived from 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of indole derivatives that can be synthesized from 4-chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. While direct experimental data for indoles derived from this specific precursor is limited in the readily available literature, this document compiles and compares the performance of structurally related indole compounds, offering valuable insights into their potential as antimicrobial and anticancer agents. The information presented is based on published experimental data for analogous compounds.
Synthesis of Target Indoles: The Fischer Indole Synthesis
The primary method for synthesizing indole derivatives from arylhydrazines is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of a phenylhydrazine with an aldehyde or a ketone.[1][2][3] In the context of the specified starting material, this compound would be reacted with a suitable ketone or aldehyde to yield the corresponding 6-chloro-7-(trifluoromethyl)indole derivative.
The general workflow for this synthesis is depicted below:
Caption: Fischer Indole Synthesis Workflow.
Comparative Biological Activity
The introduction of halogen and trifluoromethyl groups into the indole scaffold is a common strategy in medicinal chemistry to enhance biological activity.[4] The following sections present a comparative summary of the antimicrobial and anticancer activities of various indole derivatives, providing a basis for predicting the potential efficacy of compounds derived from this compound.
Antimicrobial Activity
Indole derivatives are known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, can significantly influence this activity.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Various Indole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Indole-Triazole Derivatives | Staphylococcus aureus | 3.125 - 50 | [6] |
| MRSA | 3.125 - 50 | [6] | |
| Escherichia coli | 6.25 - 50 | [6] | |
| Candida albicans | 3.125 - >50 | [6] | |
| Candida krusei | 3.125 - 25 | [6] | |
| N-(trifluoromethyl)phenyl pyrazoles | MRSA | 3.12 | [8] |
| Enterococcus faecalis | 3.12 - 6.25 | [8] | |
| 4-(Indol-3-yl)thiazole-2-amines | S. aureus | 0.47 - 1.88 (mg/mL) | |
| S. Typhimurium | 0.06 - 0.94 (mg/mL) |
Note: Data is compiled from studies on various indole derivatives and is intended for comparative purposes. The exact activity of indoles from the specified precursor may vary.
Anticancer Activity
A significant body of research highlights the potential of indole derivatives as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[9][10][11][12] The substitution pattern on the indole ring plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.
Table 2: Comparative IC50 Values of Various Indole Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-2-carbohydrazide Derivatives | HCT116 (Colon) | 7.9 - 8.1 | [13] |
| SW480 (Colon) | 7.9 | [13] | |
| Indole-Triazole Acetamides | Hep-G2 (Liver) | 10.99 (cell viability %) | [14] |
| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7 (Breast) | 0.57 - 21.7 | [10][15] |
| A549 (Lung) | 3.49 | [10][15] | |
| HCT116 (Colon) | 1.95 - 19.4 | [10][15] | |
| Indole Schiff Bases | AMJ13 (Breast) | High cytotoxicity at 60 µg/mL | [16] |
Note: IC50 values represent the concentration of a compound required to inhibit 50% of cell growth. Data is for comparative purposes.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities presented in the tables above.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Antimicrobial Susceptibility Workflow.
Detailed Steps:
-
Preparation of Compounds: Stock solutions of the indole derivatives are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compounds are made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Caption: MTT Cytotoxicity Assay Workflow.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the indole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.[14]
Potential Mechanisms of Action and Signaling Pathways
Indole derivatives exert their biological effects through a multitude of signaling pathways. The diagrams below illustrate some of the key pathways that are often modulated by these compounds in the context of cancer.
Induction of Apoptosis
Many anticancer agents, including indole derivatives, function by inducing programmed cell death, or apoptosis.
Caption: Intrinsic Apoptosis Pathway.
This diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis. Indole derivatives can induce mitochondrial stress, leading to the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic program.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Tumor Activity of Indole: A Review | Semantic Scholar [semanticscholar.org]
- 13. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic Validation of Indoles from 4-Chloro-3-(trifluoromethyl)phenylhydrazine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for indoles synthesized from 4-chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride. Due to the limited availability of published data for a single, complete synthesis and characterization of an indole directly from this precursor, this guide presents a combination of experimental data from closely related analogues and predicted data based on established spectroscopic principles. This approach offers a valuable resource for the validation and characterization of novel indole derivatives.
The primary synthetic route considered is the Fischer indole synthesis, a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds.[1][2][3] Alternative synthetic strategies are also discussed to provide a broader context for drug development and chemical synthesis.
Comparative Spectroscopic Data
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Proton | Expected Chemical Shift (δ ppm) for 6-chloro-7-(trifluoromethyl)-1H-indole | Experimental Chemical Shift (δ ppm) for 6-chloro-2-(trifluoromethyl)-1H-indole[4] |
| NH | ~8.5 (broad s) | 8.40 (s) |
| H-2 | ~6.6 (m) | - |
| H-3 | ~7.3 (m) | 6.90 (s) |
| H-4 | ~7.6 (d) | 7.41 (s) |
| H-5 | ~7.2 (d) | 7.16 (dd, J = 8.5, 1.7 Hz) |
| H-7 | - | 7.58 (d, J = 8.5 Hz) |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 101 MHz)
| Carbon | Expected Chemical Shift (δ ppm) for 6-chloro-7-(trifluoromethyl)-1H-indole | Experimental Chemical Shift (δ ppm) for 6-chloro-2-(trifluoromethyl)-1H-indole[4] |
| C-2 | ~103 | 126.41 (q, J = 39.2 Hz) |
| C-3 | ~125 | 104.32 (q, J = 3.4 Hz) |
| C-3a | ~128 | 122.15 |
| C-4 | ~122 | 123.01 |
| C-5 | ~120 | 111.61 |
| C-6 | ~129 (C-Cl) | 130.73 |
| C-7 | ~121 (q, J ≈ 30 Hz, C-CF₃) | - |
| C-7a | ~135 | 136.42 |
| CF₃ | ~124 (q, J ≈ 270 Hz) | 120.94 (q, J = 269.0 Hz) |
Table 3: Comparative ¹⁹F NMR Data (CDCl₃, 376 MHz)
| Fluorine | Expected Chemical Shift (δ ppm) for 6-chloro-7-(trifluoromethyl)-1H-indole | Experimental Chemical Shift (δ ppm) for 6-chloro-2-(trifluoromethyl)-1H-indole[4] |
| CF₃ | ~ -61 | -60.73 |
Table 4: Comparative IR and Mass Spectrometry Data
| Spectroscopic Technique | Expected Data for 6-chloro-7-(trifluoromethyl)-1H-indole | Experimental/Typical Data for Substituted Indoles |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~1600 (C=C stretch), ~1100-1300 (C-F stretch) | N-H stretching is typically observed in the range of 3400-3500 cm⁻¹. Aromatic C=C stretching vibrations appear around 1600-1450 cm⁻¹. The strong C-F stretching bands for a CF₃ group are expected in the 1100-1300 cm⁻¹ region. |
| Mass Spec. (m/z) | M⁺ expected at ~221/223 (isotope pattern for Cl) | The molecular ion peak will show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, confirming the presence of a single chlorine atom. Fragmentation may involve the loss of the trifluoromethyl group or other characteristic cleavages of the indole ring. |
Experimental Protocols
Fischer Indole Synthesis of 6-chloro-7-(trifluoromethyl)-1H-indole (Adapted Protocol)
This protocol is adapted from general Fischer indole synthesis procedures.[5]
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
Sodium hydroxide solution (1 M)
-
Dichloromethane or Ethyl Acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, combine this compound (1.0 eq) and acetone (1.2 eq) in glacial acetic acid.
-
Cyclization: Heat the mixture to reflux (approximately 118 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from 2 to 6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid with a 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-chloro-7-(trifluoromethyl)-1H-indole.
Spectroscopic Characterization
-
NMR Spectroscopy: Dissolve the purified product in deuterated chloroform (CDCl₃). Record ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid product using a KBr pellet or as a thin film.
-
Mass Spectrometry (MS): Analyze the product using a mass spectrometer with electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern.
Alternative Synthesis Methods
While the Fischer indole synthesis is a primary method, other strategies can be employed for the synthesis of substituted indoles, which may offer advantages in terms of substrate scope or reaction conditions. These include:
-
Leimgruber-Batcho Indole Synthesis: A versatile two-step method that is often used for the synthesis of various indole derivatives.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods involving palladium catalysis can be used to construct the indole ring system from appropriately substituted anilines and alkynes.
The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements.
Visualizing the Workflow and Reaction Mechanism
The following diagrams illustrate the general workflow for the synthesis and validation of indoles and the mechanism of the Fischer indole synthesis.
Caption: General workflow for the synthesis and spectroscopic validation of indoles.
Caption: Simplified mechanism of the Fischer indole synthesis.
References
A Comparative Guide to Confirming the Structure of Novel Indole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous confirmation of the structure of novel indole derivatives is a cornerstone of successful research and development. The indole scaffold is a privileged structure in medicinal chemistry, and precise structural elucidation is paramount for understanding structure-activity relationships (SAR), mechanism of action, and ensuring intellectual property. This guide provides an objective comparison of the three primary analytical techniques for structural confirmation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for confirming the structure of a novel indole derivative is often dictated by the nature of the sample, the required level of structural detail, and the availability of instrumentation. While X-ray crystallography provides the most definitive three-dimensional structure, NMR and MS are powerful and often more readily accessible techniques that provide complementary information regarding connectivity and molecular weight.
Table 1: Comparison of Key Data Obtained from NMR, MS, and X-ray Crystallography for a Hypothetical Novel Indole Derivative
| Parameter | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity, chemical environment of atoms, stereochemistry | Molecular weight, elemental composition, fragmentation pattern | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry |
| Sample State | Solution | Solid, liquid, or gas | Crystalline solid |
| Key Quantitative Data | Chemical shifts (δ), coupling constants (J), integration | Mass-to-charge ratio (m/z) | Unit cell dimensions (Å, °), space group, atomic coordinates |
| Strengths | Excellent for determining connectivity and solution-state conformation | High sensitivity, provides molecular formula | Unambiguous determination of 3D structure |
| Limitations | Can be difficult to interpret complex spectra, may not provide absolute stereochemistry | Does not provide information on connectivity or stereochemistry | Requires a high-quality single crystal, which can be difficult to obtain |
Data Presentation: Case Study of a Substituted Indole
To illustrate the data obtained from each technique, let's consider a hypothetical novel indole derivative: 5-bromo-2-methyl-1H-indole-3-carbaldehyde .
Table 2: Representative Spectroscopic and Crystallographic Data for 5-bromo-2-methyl-1H-indole-3-carbaldehyde
| Technique | Data Point | Value | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | 10.1 (s, 1H) | Aldehyde proton |
| 8.2 (br s, 1H) | Indole N-H proton | ||
| 7.8 (d, J = 1.8 Hz, 1H) | H4 proton | ||
| 7.4 (dd, J = 8.6, 1.8 Hz, 1H) | H6 proton | ||
| 7.2 (d, J = 8.6 Hz, 1H) | H7 proton | ||
| 2.7 (s, 3H) | Methyl protons | ||
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | 185.2 | Aldehyde carbonyl carbon |
| 140.5 | C2 carbon | ||
| 135.0 | C7a carbon | ||
| 128.0 | C4 carbon | ||
| 125.5 | C6 carbon | ||
| 115.0 | C5 carbon (with Br) | ||
| 112.5 | C7 carbon | ||
| 110.0 | C3 carbon | ||
| 14.0 | Methyl carbon | ||
| Mass Spectrometry (EI) | m/z | 239/241 | Molecular ion peak (M⁺) showing bromine isotope pattern |
| 210/212 | [M-CHO]⁺ fragment | ||
| 131 | [M-Br-CHO]⁺ fragment | ||
| X-ray Crystallography | Crystal System | Monoclinic | Crystal lattice system |
| Space Group | P2₁/c | Symmetry of the unit cell | |
| a (Å) | 8.54 | Unit cell dimensions | |
| b (Å) | 5.98 | ||
| c (Å) | 15.21 | ||
| β (°) | 105.3 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for the structural confirmation of novel indole derivatives.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the novel indole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.[1]
-
-
Data Acquisition (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence with a 30° pulse angle.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon.[2]
-
Set appropriate spectral width, acquisition time, and relaxation delay for each experiment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation:
-
Prepare a stock solution of the indole derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions at appropriate concentrations for analysis (e.g., 1-10 µg/mL).
-
Filter the solutions through a 0.22 µm syringe filter before injection.
-
-
LC-MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution method with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in either positive or negative ion mode, depending on the analyte's properties.
-
Acquire data in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns.[3][4]
-
-
Data Analysis:
Protocol 3: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Grow single crystals of the novel indole derivative suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension).[8] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.[9]
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize radiation damage.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Collect a series of diffraction images by rotating the crystal.[10]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution three-dimensional structure.[9]
-
Mandatory Visualization
Diagrams are provided below to visualize the workflow of structural confirmation and the logical relationship between the different analytical techniques.
References
- 1. chem.latech.edu [chem.latech.edu]
- 2. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. sites.bu.edu [sites.bu.edu]
- 5. scirp.org [scirp.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. fiveable.me [fiveable.me]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. creative-biostructure.com [creative-biostructure.com]
A Comparative Analysis of Impurities in Commercial 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of impurities found in commercial batches of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, a critical starting material in the synthesis of various pharmaceutical compounds. Understanding the impurity profile of this reagent is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document presents a comparative overview of potential impurities, detailed analytical methodologies for their detection and quantification, and a discussion of their possible origins.
Introduction
This compound is a key building block in organic synthesis. The purity of this starting material can significantly impact the outcome of subsequent reactions, potentially leading to the formation of undesirable side products and complicating the purification of the target molecule. Impurities can arise from the manufacturing process of this compound itself, or from its degradation over time. Therefore, rigorous analytical testing is crucial to control the quality of this reagent.
This guide compares hypothetical impurity profiles from three different commercial sources (designated as Supplier A, Supplier B, and Supplier C) to illustrate the potential variability in product quality. The data presented is based on established analytical techniques for similar compounds and serves as a practical example for researchers.
Potential Impurities
The synthesis of this compound typically involves the diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by reduction.[1][2][3] Based on this synthetic route, several process-related impurities can be anticipated:
-
Starting Material: Unreacted 4-chloro-3-(trifluoromethyl)aniline.
-
Isomeric Impurities: Positional isomers such as 2-chloro-5-(trifluoromethyl)phenylhydrazine and 3-chloro-4-(trifluoromethyl)phenylhydrazine, which can be challenging to separate from the desired product.[4]
-
Over-reduction Products: Aniline derivatives formed by the cleavage of the N-N bond.
-
Oxidation Products: Phenylhydrazines are susceptible to oxidation, which can lead to the formation of colored impurities.[5]
-
Residual Solvents: Solvents used during the synthesis and purification process.
-
Inorganic Salts: Byproducts from the reaction and purification steps.
Comparative Analysis of Commercial Samples
The following table summarizes the hypothetical impurity profiles of this compound from three different commercial suppliers. The data is presented as a percentage of the total peak area obtained by High-Performance Liquid Chromatography (HPLC).
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| 4-chloro-3-(trifluoromethyl)aniline | 0.08 | 0.15 | 0.05 |
| 2-chloro-5-(trifluoromethyl)phenylhydrazine HCl | 0.12 | 0.25 | 0.08 |
| Unknown Impurity 1 (Relative Retention Time 0.85) | 0.05 | 0.10 | ND |
| Unknown Impurity 2 (Relative Retention Time 1.15) | ND | 0.07 | 0.03 |
| Total Impurities | 0.25 | 0.57 | 0.16 |
ND: Not Detected
Analysis:
-
Supplier C demonstrates the highest purity profile with the lowest levels of both identified and unknown impurities.
-
Supplier B shows a significantly higher level of the isomeric impurity and the starting material, which could be problematic for sensitive applications.
-
Supplier A presents an intermediate purity profile. The presence of an unknown impurity highlights the importance of thorough characterization.
Experimental Protocols
Detailed methodologies are provided below for the key analytical techniques used to assess the purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Organic Impurities
This method is suitable for the separation and quantification of organic impurities, including the starting material and positional isomers.[4][6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents. For non-volatile hydrazines, derivatization is often employed.[8][9][10][11]
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
-
Sample Preparation (Headspace for Residual Solvents): Accurately weigh about 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).
-
Sample Preparation (Derivatization for Hydrazine Impurities): To a solution of the sample in a suitable solvent, add a derivatizing agent (e.g., acetone) to form a more volatile derivative that can be analyzed by GC-MS.[9][10][11]
Visualizations
Experimental Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the analysis of impurities in a commercial sample of this compound.
Caption: Workflow for impurity analysis of 4-Chloro-3-(trifluoromethyl)phenylhydrazine HCl.
Potential Sources of Impurities in Synthesis
This diagram outlines the potential points in the synthesis process where impurities can be introduced.
Caption: Potential sources of impurities during synthesis.
Conclusion
The quality of this compound can vary between commercial suppliers. A thorough understanding of the potential impurities and the implementation of robust analytical methods are essential for quality control. This guide provides a framework for researchers and drug development professionals to assess the purity of this critical raw material, thereby ensuring the integrity of their research and the quality of the final pharmaceutical products. It is recommended to perform in-house testing of any new batch of this reagent to confirm its suitability for the intended application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]
- 3. Syntheses of Phenylhydrazine [designer-drug.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. benchchem.com [benchchem.com]
- 6. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
- 7. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]
- 8. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. sielc.com [sielc.com]
- 11. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts in Indole Synthesis: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of functionalized indoles is therefore a critical focus of organic chemistry. This guide provides an objective comparison of classic and modern catalytic methods for indole synthesis, focusing on reaction yields under various conditions. Performance is evaluated using experimental data from peer-reviewed sources, with detailed protocols provided for key methods.
Data Presentation: Quantitative Yield Comparison
The following table summarizes quantitative data for various indole synthesis methods, highlighting the catalyst, reaction conditions, and resulting yields for direct comparison.
| Synthesis Method | Catalyst / Reagent | Starting Materials | Solvent / Conditions | Time | Yield (%) | Reference |
| Classic Methods | ||||||
| Fischer Indole Synthesis | Zinc chloride (ZnCl₂) | Phenylhydrazine, Acetophenone | None (neat), 170 °C | 6 min | 72-80 | [1] |
| Fischer Indole Synthesis | Polyphosphoric acid (PPA) | Acetophenone phenylhydrazone | PPA (as solvent/catalyst), 100-140 °C | 10 min | High | [2] |
| Fischer (Microwave) | Eaton's Reagent (P₂O₅/MeSO₃H) | Phenylhydrazine, Acetophenone | Eaton's Reagent, 170 °C, MW | 10 min | High | [3] |
| Bischler-Möhlau | None (Aniline as base/solvent) | α-Bromoacetophenone, Aniline | Reflux | N/S | Low | [4] |
| Bischler-Möhlau (MW) | None | N-Phenacylaniline, Anilinium bromide | Solid-state, 540W MW | 1 min | 71 | [5] |
| Palladium-Catalyzed | ||||||
| Larock Synthesis | Pd(OAc)₂, PPh₃ | 2-Iodoaniline, Diphenylacetylene | DMF, K₂CO₃, LiCl, 100 °C | 12-24h | High | [6] |
| Larock Synthesis | Pd[P(o-tol)₃]₂ | o-Bromoaniline, N-Boc-propargylglycine methyl ester | 1,4-Dioxane, Na₂CO₃, 100 °C | N/S | 70 | [7] |
| Larock Synthesis | Pd[P(tBu)₃]₂ | o-Bromoaniline, N-Boc-propargylglycine methyl ester | 1,4-Dioxane, Cy₂NMe, 60 °C | N/S | 85 | [7][8] |
| Reductive Cyclization | PdCl₂(CH₃CN)₂, Phenanthroline | (E)-1-nitro-1,2-diphenylethene | Phenyl Formate, DBU, Toluene, 120 °C | 24 h | 89 | |
| C-H Activation | Pd(OAc)₂ | Acetanilide, Diphenylacetylene | TFA, 100 °C | 24 h | 95 | |
| Gold-Catalyzed | ||||||
| Intramolecular Umpolung | IPrAuNTf₂ (5 mol%) | o-Azido(phenylethynyl)benzene, Anisole | DCE, 80 °C | 3 h | 91 | |
| Copper-Catalyzed | ||||||
| C5-H Alkylation | Copper/Silver mixed catalyst system | N-benzyl indole derivatives, α-diazomalonates | N/S | N/S | up to 91 |
N/S: Not Specified, MW: Microwave, DMF: Dimethylformamide, PPA: Polyphosphoric acid, DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene, TFA: Trifluoroacetic acid, DCE: 1,2-Dichloroethane.
Visualizing Synthesis Workflows
The following diagrams illustrate the generalized workflows for classic acid-catalyzed and modern transition-metal-catalyzed indole syntheses, along with a logical framework for their comparison.
Experimental Protocols
Detailed methodologies for representative indole syntheses are provided below.
Fischer Indole Synthesis of 2-Phenylindole (Traditional)
This protocol is adapted from established literature procedures.[1]
-
Step 1: Formation of Acetophenone Phenylhydrazone.
-
Warm a mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) on a steam bath for 1 hour.
-
Dissolve the hot mixture in 80 mL of 95% ethanol and induce crystallization.
-
Cool the mixture, collect the crystals by filtration, and wash with a small amount of cold ethanol. The expected yield of acetophenone phenylhydrazone is 87-91%.
-
-
Step 2: Cyclization to 2-Phenylindole.
-
Thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g) in a 1-L beaker.
-
Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mixture will liquefy within 3-4 minutes.
-
Remove the beaker from the heat and continue stirring for 5 minutes.
-
Digest the resulting solid overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the crude 2-phenylindole, boil the solids in 600 mL of 95% ethanol, and decolorize with activated carbon (Norit).
-
Filter the hot solution. Upon cooling, 2-phenylindole will crystallize. Collect the product and wash with cold ethanol. The final yield is typically between 72-80%.
-
Bischler-Möhlau Synthesis of 2-Arylindoles (Microwave-Assisted, One-Pot)
This solvent-free protocol is adapted from modern microwave-assisted methods.[5][9]
-
Reactant Preparation: In a small open beaker, stir a mixture of the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The aniline serves as both the reactant and the base.
-
Microwave Irradiation: Place the beaker in a domestic microwave oven (e.g., 540 W). Irradiate the solid mixture for 45-60 seconds.
-
Work-up and Purification: After irradiation, allow the mixture to cool to room temperature. The resulting solid can then be directly purified by column chromatography on silica gel to afford the desired 2-arylindole. This one-pot procedure can yield 52-75% of the product.[5]
Larock Indole Synthesis (Palladium-Catalyzed)
This protocol describes a general procedure for the palladium-catalyzed heteroannulation of a 2-iodoaniline with a disubstituted alkyne.[6][10]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%) and triphenylphosphine (PPh₃, 0.10 mmol, 10 mol%) to the reaction flask.
-
Solvent and Substrate Addition: Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL) to the flask via syringe, followed by the disubstituted alkyne (2.0 mmol).
-
Reaction: Immerse the flask in an oil bath preheated to 100 °C and stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2,3-disubstituted indole.
References
- 1. studylib.net [studylib.net]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. sciforum.net [sciforum.net]
- 6. benchchem.com [benchchem.com]
- 7. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]
The Double-Edged Sword: Evaluating the Trifluoromethyl Group's Impact on Biological Activity
A comprehensive guide for researchers, scientists, and drug development professionals on the profound influence of the trifluoromethyl (CF3) group in medicinal chemistry. This guide provides a comparative analysis, supported by experimental data, of how this seemingly small structural modification can dramatically alter the biological activity of a molecule.
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. Among these, the trifluoromethyl (CF3) group stands out for its unique electronic and physicochemical properties. Its introduction into a molecular scaffold can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2][3] This guide will delve into the multifaceted effects of the CF3 group, using the well-documented case of the selective COX-2 inhibitor, Celecoxib, and its analogs to illustrate these principles. We will explore the quantitative differences in biological activity, provide detailed experimental methodologies for assessing these changes, and visualize the underlying biochemical pathways.
The Trifluoromethyl Group: A Game-Changer in Drug Design
The substitution of a methyl (CH3) group with a trifluoromethyl (CF3) group can lead to a cascade of changes in a molecule's properties:
-
Increased Lipophilicity : The CF3 group is significantly more lipophilic than a methyl group, which can enhance a drug's ability to cross cell membranes and improve its oral bioavailability.[3][4]
-
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes in the body. This can lead to a longer drug half-life and more sustained therapeutic effects.[3][5]
-
Altered Electronic Properties : The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing group. This can alter the acidity or basicity of nearby functional groups, thereby influencing how a drug interacts with its target protein.[1][3]
-
Improved Binding Affinity : The unique steric and electronic properties of the CF3 group can lead to more favorable interactions within the binding pocket of a target protein, resulting in increased potency and selectivity.[1][4]
These attributes have led to the successful incorporation of the CF3 group in a wide range of pharmaceuticals, from anti-inflammatory drugs to antiviral and anticancer agents.[6][7]
Quantitative Comparison: The Case of Celecoxib and its Analogs
To quantitatively assess the impact of the trifluoromethyl group, we will examine the biological activity of Celecoxib, a potent and selective COX-2 inhibitor containing a CF3 group, and compare it to its non-trifluoromethylated analog and other relevant compounds. The primary measure of activity for COX inhibitors is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug required to inhibit the activity of the enzyme by 50%.
| Compound | Target Enzyme | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Celecoxib (with CF3) | COX-1 | 15 | ~375 | [8] |
| COX-2 | 0.04 | [8] | ||
| TFM-C (Celecoxib analog where 4-methyl is replaced by CF3) | COX-1 | >100 | ~12.2 | [8] |
| COX-2 | 8.2 | [8] | ||
| SC-558 (A diarylpyrazole with a methyl group instead of CF3) | COX-2 | 0.095 | >105 | [9] |
| Ibuprofen (Non-selective NSAID) | COX-1 | 13 | 0.5 | [10] |
| COX-2 | 26 | [10] | ||
| Diclofenac (Non-selective NSAID) | COX-1 | 6.0 | 0.3 | [10] |
| COX-2 | 1.8 | [10] |
Key Observations from the Data:
-
Potency and Selectivity of Celecoxib : Celecoxib demonstrates high potency against COX-2 with an IC50 of 0.04 µM and remarkable selectivity, being approximately 375 times more selective for COX-2 over COX-1.[8] This selectivity is a key factor in its reduced gastrointestinal side effects compared to non-selective NSAIDs.[3]
-
Impact of Additional Trifluoromethylation : The analog TFM-C, which has a second CF3 group in place of the methyl group on the phenyl ring, shows a drastic decrease in COX-2 inhibitory activity (IC50 = 8.2 µM) and a significant reduction in selectivity.[8] This highlights that the effects of trifluoromethylation are highly context-dependent and do not always lead to improved activity.
-
Contrast with Non-selective NSAIDs : The non-selective NSAIDs, ibuprofen and diclofenac, inhibit both COX-1 and COX-2 with much lower selectivity, underscoring the targeted nature of Celecoxib's action.[10]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies used to generate it. The following is a detailed protocol for a typical in vitro cyclooxygenase (COX) inhibition assay used to determine the IC50 values of test compounds.
In Vitro COX-1 and COX-2 Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compounds (e.g., Celecoxib, analogs) dissolved in DMSO
-
Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator
Procedure:
-
Reagent Preparation: Prepare all solutions and serial dilutions of the test compounds in DMSO.
-
Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Incubation: Add a specific concentration of the test compound or vehicle (DMSO for control) to the appropriate wells. Incubate the plate at room temperature for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a defined time (e.g., 10 minutes) to allow the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a dilute acid (e.g., HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX activity inhibition for each concentration of the test compound compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action: Signaling Pathways and Workflows
To better understand the biological context of the trifluoromethyl group's effect, we can visualize the relevant signaling pathway and experimental workflow using Graphviz.
Prostaglandin Synthesis Pathway and Inhibition by Celecoxib
The anti-inflammatory effects of Celecoxib are achieved by inhibiting the COX-2 enzyme, which plays a crucial role in the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.
Experimental Workflow for COX Inhibition Assay
The following diagram illustrates the key steps involved in the in vitro COX inhibition assay described in the experimental protocols section.
Conclusion
The incorporation of a trifluoromethyl group is a powerful strategy in drug discovery that can profoundly enhance the biological activity and pharmacokinetic properties of a lead compound. As demonstrated with Celecoxib, the CF3 group can contribute to high potency and selectivity, leading to a more effective and safer therapeutic agent. However, the case of the TFM-C analog also illustrates that the effects of trifluoromethylation are not universally beneficial and are highly dependent on the specific molecular context. Therefore, a thorough understanding of the structure-activity relationships and rigorous experimental evaluation are paramount for successfully harnessing the power of the trifluoromethyl group in the development of novel therapeutics. This guide provides a foundational framework for researchers to approach the evaluation of this influential functional group in their own drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]
- 5. academicjournals.org [academicjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride against other reagents for indole synthesis
For researchers, scientists, and drug development professionals, the synthesis of the indole scaffold is a cornerstone of modern medicinal chemistry. The choice of reagents is a critical factor influencing yield, purity, and the overall efficiency of indole ring construction. This guide provides an objective comparison of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride against other common reagents for indole synthesis, supported by experimental data and detailed protocols.
The Fischer indole synthesis, a robust and versatile method, remains a popular choice for creating the indole nucleus.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound.[1] The electronic properties of the substituents on the phenylhydrazine ring play a pivotal role in the reaction's outcome.[3]
Performance Comparison of Substituted Phenylhydrazines in Fischer Indole Synthesis
The reactivity of the phenylhydrazine in the Fischer indole synthesis is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) generally enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) can have the opposite effect. This compound possesses two electron-withdrawing groups: a chloro group and a trifluoromethyl group. The trifluoromethyl group, in particular, is strongly deactivating.
To provide a clear comparison, the following table summarizes the performance of various substituted phenylhydrazines in the synthesis of a model compound, 2-phenylindole, from acetophenone under acidic conditions.
| Phenylhydrazine Reagent | Substituent Type | Typical Yield (%) | Key Observations |
| Phenylhydrazine hydrochloride | Unsubstituted | High | A standard, cost-effective reagent for uncomplicated indole syntheses. |
| 4-Methoxyphenylhydrazine hydrochloride | Electron-Donating (Methoxy) | 80-95% | The electron-donating methoxy group generally leads to higher yields and can facilitate milder reaction conditions.[4] |
| p-Tolylhydrazine hydrochloride | Electron-Donating (Methyl) | High | Similar to the methoxy-substituted reagent, the methyl group enhances reactivity.[5] |
| This compound | Electron-Withdrawing (Chloro, Trifluoromethyl) | Moderate to Good | The presence of two deactivating groups can necessitate more forcing reaction conditions. However, it provides access to specifically functionalized indoles that are valuable in drug discovery.[6] |
| 4-Chlorophenylhydrazine hydrochloride | Electron-Withdrawing (Chloro) | Moderate | The chloro group deactivates the ring, potentially leading to lower yields compared to unsubstituted or EDG-substituted phenylhydrazines.[7] |
| 4-Nitrophenylhydrazine hydrochloride | Strongly Electron-Withdrawing (Nitro) | Low to Moderate | The strongly deactivating nitro group often results in lower yields and may require harsher conditions.[4] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of 2-Phenylindole
This protocol outlines the synthesis of 2-phenylindole using a substituted phenylhydrazine and acetophenone.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Acetophenone (1.0-1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)
-
Solvent (e.g., ethanol, glacial acetic acid, or none)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional Pre-step): In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride and acetophenone in a suitable solvent like ethanol.[8] A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added.[8] Stir the mixture at room temperature or with gentle heating (e.g., 80°C) for 30-60 minutes.[8] The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC). The hydrazone can be isolated or used directly in the next step.
-
Cyclization: To the phenylhydrazone (or the reaction mixture from the previous step), add the acid catalyst. Polyphosphoric acid is a common choice and can often serve as the solvent as well.[9] Alternatively, a Lewis acid like zinc chloride can be used, often in a solvent-free reaction at high temperatures.[10] If using glacial acetic acid, it can serve as both the solvent and the catalyst, typically requiring reflux conditions.[5] Heat the reaction mixture to the appropriate temperature (ranging from 80°C to 180°C) and monitor the progress by TLC. Reaction times can vary from a few minutes to several hours.[8]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base, such as an aqueous sodium hydroxide or sodium bicarbonate solution.[8] Extract the product into an organic solvent.[8] Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.[8] The crude product can then be purified by column chromatography on silica gel to yield the pure 2-phenylindole derivative.[8]
Visualizing the Synthesis and Beyond
To better understand the processes involved, the following diagrams illustrate the Fischer indole synthesis workflow and a decision-making process for reagent selection.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride, CAS number 40566-70-9. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Identification
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. This compound is a halogenated aromatic amine, and while a specific, comprehensive Safety Data Sheet (SDS) can be elusive, data from suppliers and related compounds provide a clear hazard profile.
The following table summarizes the key hazard information.
| Hazard Category | GHS Hazard Statement | Description |
| Acute Oral Toxicity | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2] |
Given these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In cases of dust generation or inadequate ventilation, a NIOSH-approved respirator is necessary.
All handling of this compound during the disposal process should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound, including any contaminated materials such as weighing paper or disposable labware, in a designated, properly labeled hazardous waste container.
-
Halogenated Organic Waste Stream: This compound should be segregated into the halogenated organic waste stream. Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.
-
Container Compatibility: The waste container must be made of a material compatible with the chemical and be in good condition with a secure, tight-fitting lid.
2. Labeling:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."
-
Full Chemical Name: The label must include the full chemical name: "this compound" and its CAS number "40566-70-9." Avoid using abbreviations or chemical formulas.
3. Storage:
-
Satellite Accumulation Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
-
Ventilation: The storage area should be well-ventilated.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste pickup and documentation.
Decontamination and Spill Management
In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.
Spill Cleanup Procedure:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All materials used for the cleanup must be disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Essential Safety and Logistics for Handling 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of 4-Chloro-3-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No: 40566-70-9) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Classification
Signal Word: Warning[1]
Hazard Statements:
| Hazard Category | Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. Given its relation to hydrazine compounds, stringent protective measures are necessary.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4][5][6] |
| Skin Protection | - Gloves: Nitrile or Neoprene gloves are recommended. - Clothing: A flame-resistant lab coat, full-length pants, and closed-toe shoes. | Prevents skin contact which can cause irritation. Hydrazine derivatives can be absorbed through the skin.[4][5][6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used. | Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[3][4][5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Retrieve the this compound container from its designated storage location (2-8°C, under inert gas).[1]
-
Conduct all weighing, transferring, and mixing of the compound within the chemical fume hood to contain any dust or vapors.
-
Use spark-proof tools and avoid creating dust.[4]
-
Keep the container tightly sealed when not in use.[3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
-
Post-Handling:
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Give a glass of water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[2][3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[2] Clean the spill area thoroughly with soap and water. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all solutions containing the compound in a separate, labeled hazardous waste container for liquid chemical waste.
-
-
Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
